Anticancer agent 144
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H15BrF2N3O6PS2 |
|---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
[[3-bromo-7-[(4-methylsulfonylphenyl)methoxy]-5-(1H-1,2,4-triazol-5-yl)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)8-31-14-7-11(18-23-9-24-25-18)6-13-15(20)17(33-16(13)14)19(21,22)32(26,27)28/h2-7,9H,8H2,1H3,(H,23,24,25)(H2,26,27,28) |
InChI Key |
AMONNCQJDCJXMV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NC=NN4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Anticancer Agent SC144: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent SC144 is a novel, first-in-class, orally active quinoxalinhydrazide derivative that has demonstrated broad-spectrum anticancer activity.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of SC144, focusing on its interaction with key signaling pathways implicated in cancer progression. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic candidate. It is important to note that another distinct compound, a substituted benzothiophene derivative identified as "Anticancer agent 144 (compound 444)," also exists and functions as a dual PTPN2/PTP1B inhibitor.[3] This guide will focus exclusively on the quinoxalinhydrazide SC144.
Core Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway
The primary mechanism of action of SC144 involves the direct inhibition of the glycoprotein 130 (gp130) receptor, a critical component of the IL-6/STAT3 signaling pathway.[4][5] This pathway is frequently dysregulated in a variety of cancers and plays a crucial role in tumor cell proliferation, survival, angiogenesis, and inflammation.[6][7]
SC144 exerts its inhibitory effects through a multi-faceted process:
-
Direct Binding to gp130: SC144 directly binds to the gp130 receptor.[8][9] This interaction is a key initiating event in its mechanism of action.
-
Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[4][10][11] These modifications are thought to alter the receptor's conformation and function.
-
Abrogation of STAT3 Phosphorylation and Nuclear Translocation: The SC144-induced changes in gp130 lead to the abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation at tyrosine 705 (Y705).[7][12][13] This prevents the dimerization and subsequent nuclear translocation of STAT3, a critical step for its function as a transcription factor.
-
Downregulation of STAT3 Target Genes: By inhibiting STAT3's nuclear activity, SC144 effectively suppresses the expression of downstream target genes that are essential for tumor growth and survival.[8][10][12]
This targeted inhibition of the gp130/STAT3 axis ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[5][10]
Signaling Pathway Diagram
Caption: Mechanism of SC144 action on the gp130/STAT3 signaling pathway.
Quantitative Data
Table 1: In Vitro Cytotoxicity of SC144 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [10] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [10] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [10] |
| MDA-MB-435 | Breast Cancer | 0.4 - 4.0 | [8] |
| LNCaP | Prostate Cancer | 0.4 - 4.0 | [8] |
| HCT116 p53+/+ | Colon Cancer | 0.4 - 4.0 | [8] |
| HCT116 p53-/- | Colon Cancer | 0.4 - 4.0 | [8] |
| HT29 | Colon Cancer | 0.4 - 4.0 | [8] |
Table 2: In Vivo Efficacy of SC144
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Human Ovarian Cancer | Intraperitoneal (i.p.), daily for 58 days | 10 mg/kg | 73% | [10] |
| Human Ovarian Cancer | Oral (p.o.), daily for 35 days | 100 mg/kg | 82% smaller tumor volume than control | [10][14] |
| MDA-MB-435 (Breast Cancer) | Intraperitoneal (i.p.) | 4 mg/kg | 60% | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability upon treatment with SC144 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of SC144 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours with gentle shaking. Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Treatment: Treat cells with the desired concentration of SC144 for a specified time to induce apoptosis. Include both positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension to pellet the cells.[16]
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[17]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]
Western Blotting for Phospho-STAT3
This protocol provides a general procedure for detecting changes in the phosphorylation of STAT3 in response to SC144 treatment.
Workflow Diagram:
Caption: General workflow for Western blotting.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with SC144 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the BCA assay.[18]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of SC144 in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft study.
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[19][20]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.[21]
-
Treatment Administration: Administer SC144 at the desired doses and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.[10][15]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) and monitor the body weight of the mice regularly (e.g., twice a week).[19][21]
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Analysis: At the end of the study, excise the tumors and measure their weight. Tumor tissue can be used for further analyses such as immunohistochemistry or western blotting to assess target engagement.
Conclusion
SC144 is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of the gp130/STAT3 signaling pathway. Its ability to induce apoptosis and inhibit tumor growth in preclinical models highlights its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of SC144's mechanism, supported by quantitative data and detailed experimental protocols, to aid in the further research and development of this compound.
References
- 1. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SC144 hydrochloride | C16H12ClFN6O | CID 66921431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SC144 hydrochloride | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. kumc.edu [kumc.edu]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SC144 gp130-STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SC144 inhibitor and its role in the gp130-STAT3 signaling pathway, a critical axis in cancer progression. This document details the mechanism of action of SC144, presents quantitative data on its efficacy, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core molecular interactions and experimental workflows.
The gp130-STAT3 Signaling Pathway: A Key Oncogenic Driver
The glycoprotein 130 (gp130) is a transmembrane protein that acts as a co-receptor and signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] Upon ligand binding, such as IL-6 binding to the IL-6 receptor (IL-6R), gp130 homodimerizes or heterodimerizes, leading to the activation of associated Janus kinases (JAKs).[3] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][4] Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[5][6]
Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, driving their transcription.[6][7] These target genes are involved in a myriad of cellular processes that contribute to tumorigenesis, including proliferation (e.g., c-myc, cyclin D1), survival and anti-apoptosis (e.g., Bcl-2, Bcl-xL, survivin), angiogenesis, and invasion.[1][4][8] Constitutive activation of the gp130-STAT3 signaling pathway is a hallmark of numerous cancers, including ovarian, pancreatic, breast, and colorectal cancers, making it an attractive target for therapeutic intervention.[2][7][9]
SC144: A First-in-Class gp130 Inhibitor
SC144 is an orally active, small-molecule inhibitor that directly targets gp130.[10][11] Its mechanism of action is multifaceted and leads to the abrogation of STAT3 signaling.
Mechanism of Action
SC144 binds directly to gp130.[10][12] This binding event induces two key post-translational modifications of gp130:
-
Phosphorylation at Serine 782 (S782): SC144 treatment leads to the phosphorylation of gp130 at serine 782.[7][10] This phosphorylation event is thought to play a role in the subsequent deglycosylation and internalization of the receptor.[7][13]
-
Deglycosylation: Following phosphorylation, gp130 undergoes deglycosylation.[7][10]
These modifications ultimately lead to the inhibition of STAT3 phosphorylation at Tyr705 and prevent its nuclear translocation.[10][14] By blocking the activation of STAT3, SC144 effectively downregulates the expression of its downstream target genes, thereby inhibiting cancer cell proliferation, survival, and inducing apoptosis.[5][7][15]
Quantitative Data on SC144 Efficacy
The efficacy of SC144 has been evaluated in numerous preclinical studies, demonstrating its potential as an anti-cancer agent.
In Vitro Cytotoxicity
SC144 exhibits potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for SC144 in various cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| OVCAR-3 | Ovarian Cancer | 0.95 | [11] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [11] |
| OVCAR-8 | Ovarian Cancer | 0.72 | [11] |
| HCT-116 (p53+/+) | Colorectal Cancer | 0.6 | [11] |
| HCT-116 (p53-/-) | Colorectal Cancer | 0.9 | [11] |
| HT-29 | Colorectal Cancer | 0.9 | [5] |
| MDA-MB-435 | Breast Cancer | 0.4 - 4 | [5] |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 0.43 | [11] |
| HEY | Cisplatin-resistant Ovarian Cancer | 0.88 | [11] |
| PANC-1 | Pancreatic Cancer | 1.93 | [12] |
| PK-1 | Pancreatic Cancer | 5.20 | [12] |
In Vivo Tumor Growth Inhibition
SC144 has demonstrated significant anti-tumor activity in mouse xenograft models.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Human Ovarian Cancer Xenograft | 10 mg/kg, i.p., daily for 58 days | ~73% | [11] |
| Human Ovarian Cancer Xenograft | 100 mg/kg, p.o., daily for 35 days | 82% smaller tumor volume | [11] |
| MDA-MB-435 Breast Cancer Xenograft | 4 mg/kg, i.p. | 60% | [16] |
| Syngeneic Mouse Oral Cancer (MOC2) | i.p. administration for 14 days | Significant delay | [17] |
| CT-26 Colon Cancer Xenograft | i.p. administration | Significant delay | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the SC144 gp130-STAT3 signaling pathway.
Immunoprecipitation of gp130
This protocol is for the enrichment of gp130 from cell lysates to study its interactions and post-translational modifications.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-gp130 antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., ice-cold PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-gp130 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immunocomplexes.[18][19]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
For other applications: Elute the protein using an appropriate elution buffer. Neutralize the eluate if necessary.
-
Western Blot for Phospho-STAT3 (Tyr705)
This protocol details the detection of phosphorylated STAT3 to assess the inhibitory effect of SC144.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation:
-
Treat cells with SC144 at various concentrations and time points.
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-STAT3 (Tyr705) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20][21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT3 as a loading control, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed with an anti-total STAT3 antibody following the same immunoblotting procedure.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of SC144 on cancer cell lines.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of SC144. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the SC144 gp130-STAT3 signaling pathway and a typical experimental workflow.
References
- 1. MTT Cell Viability Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted inhibition of Stat3 with a decoy oligonucleotide abrogates head and neck cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of human gp130 at Ser-782 adjacent to the Di-leucine internalization motif. Effects on expression and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 19. ptglab.com [ptglab.com]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 21. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
In-Depth Technical Guide: Anticancer Agent 144, a Potent Dual Inhibitor of PTPN2 and PTP1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 144, also identified as compound 444, is a novel small molecule inhibitor targeting two key intracellular immune checkpoints, Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] These phosphatases are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a pivotal role in anti-tumor immunity. By inhibiting PTPN2 and PTP1B, this compound enhances pro-inflammatory signaling cascades, thereby promoting the activation of immune cells and sensitizing tumor cells to immune-mediated killing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the core signaling pathways it modulates.
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. However, a significant number of patients do not respond to current treatments, necessitating the identification of novel therapeutic targets. PTPN2 and PTP1B have emerged as promising intracellular targets for cancer immunotherapy. Both phosphatases are overexpressed in various cancers and are associated with immune evasion. Their inhibition is expected to amplify anti-tumor immune responses. This compound is a potent, dual inhibitor of PTPN2 and PTP1B, demonstrating significant potential for enhancing cancer immunotherapy.[1][2][3]
Mechanism of Action
This compound functions by competitively inhibiting the catalytic activity of both PTPN2 and PTP1B. These phosphatases normally dephosphorylate and inactivate key signaling proteins in the JAK/STAT pathway, including JAK1, JAK2, STAT1, and STAT5. By blocking this dephosphorylation, this compound effectively sustains the phosphorylated, active state of these signaling molecules. This leads to an amplified response to interferons (IFNs) and other cytokines, resulting in enhanced anti-tumor immunity through several mechanisms:
-
Enhanced T-cell and Natural Killer (NK) cell function: Increased JAK/STAT signaling in T-cells and NK cells promotes their activation, proliferation, and cytotoxic activity against tumor cells.
-
Increased Antigen Presentation by Tumor Cells: Inhibition of PTPN2/PTP1B in cancer cells enhances their sensitivity to IFN-γ, leading to upregulated expression of MHC class I molecules and increased antigen presentation to T-cells.
-
Pro-inflammatory Tumor Microenvironment: The sustained cytokine signaling contributes to a more inflamed tumor microenvironment, further promoting immune cell infiltration and anti-tumor responses.
Signaling Pathway Diagram
The following diagram illustrates the role of PTPN2 and PTP1B in the JAK/STAT signaling pathway and the mechanism of action of this compound.
Caption: PTPN2/PTP1B Inhibition by this compound in the JAK/STAT Pathway.
Quantitative Data
This compound is a highly potent dual inhibitor of PTPN2 and PTP1B. The following table summarizes the available quantitative data.
| Target | Parameter | Value (nM) | Reference |
| PTPN2 | IC50 | <2.5 | [1][2][3] |
| PTP1B | IC50 | <2.5 | [1][2][3] |
Note: The IC50 values are reported as less than 2.5 nM, indicating high potency. Further studies are required to determine the precise values.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize PTPN2/PTP1B inhibitors like this compound.
PTPN2/PTP1B Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against PTPN2 and PTP1B.
Materials:
-
Recombinant human PTPN2 and PTP1B enzymes
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of the respective enzyme (PTPN2 or PTP1B) diluted in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration is typically at the Km value for each enzyme) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) in a kinetic mode for 15-30 minutes at room temperature.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Cellular Assay: IFN-γ-induced STAT1 Phosphorylation
This protocol measures the ability of a PTPN2/PTP1B inhibitor to enhance IFN-γ-mediated STAT1 phosphorylation in cancer cells.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma cells)
-
Recombinant murine or human IFN-γ
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a sub-optimal concentration of IFN-γ (e.g., 1 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using antibodies against phospho-STAT1 and total STAT1.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
-
Assess the dose-dependent enhancement of STAT1 phosphorylation by this compound.
In Vivo Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PTPN2/PTP1B inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Analyze the tumor growth inhibition and any changes in the tumor microenvironment.
Experimental and Logical Workflows
In Vitro Screening Workflow
The following diagram illustrates a typical in vitro screening cascade for identifying and characterizing PTPN2/PTP1B inhibitors.
Caption: A streamlined workflow for the in vitro screening of PTPN2/PTP1B inhibitors.
Conclusion
This compound is a promising novel therapeutic agent that targets the intracellular immune checkpoints PTPN2 and PTP1B. Its potent dual inhibitory activity leads to the enhancement of the JAK/STAT signaling pathway, which is critical for an effective anti-tumor immune response. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other PTPN2/PTP1B inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
SC144: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the chemical structure, properties, and mechanism of action of the novel gp130 inhibitor, SC144.
Abstract
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By directly binding to gp130, SC144 induces its phosphorylation and deglycosylation, leading to the abrogation of downstream Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] This targeted mechanism disrupts a key pathway implicated in the proliferation, survival, and angiogenesis of various cancer types, particularly ovarian cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SC144, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
SC144, with the IUPAC name N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, is a novel quinoxaline hydrazide derivative.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | [2][3] |
| Molecular Formula | C₁₆H₁₁FN₆O | [5] |
| Molecular Weight | 322.3 g/mol | [6] |
| CAS Number | 895158-95-9 | [1] |
| Appearance | White to light brown powder | |
| Solubility | DMSO: ≥ 5 mg/mL | |
| Purity | ≥98% (HPLC) |
Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway
SC144 exerts its anticancer effects by directly targeting gp130, the common signal transducer for the IL-6 family of cytokines.[2][7] Upon ligand binding (e.g., IL-6), gp130 homodimerizes or heterodimerizes with other receptor subunits, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3.[8] Recruited STAT3 is subsequently phosphorylated by JAKs, dimerizes, and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[8]
SC144 disrupts this cascade by binding to gp130, which induces phosphorylation at Serine 782 and promotes its deglycosylation.[1][2] This ultimately leads to the abrogation of STAT3 phosphorylation and its subsequent nuclear translocation, thereby inhibiting the expression of downstream target genes.[1][2]
Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.
In Vitro and In Vivo Efficacy
SC144 has demonstrated potent cytotoxic effects against a range of human cancer cell lines, particularly those of ovarian origin. The table below summarizes the reported IC₅₀ values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1] |
| OVCAR-8 | Ovarian Cancer | 0.72 | [1] |
| LNCaP | Prostate Cancer | 0.4 | [6] |
| HCT116 | Colon Cancer | 0.6 | [6] |
| HT29 | Colon Cancer | 0.9 | [6] |
In vivo studies using mouse xenograft models of human ovarian cancer have shown that oral administration of SC144 significantly delays tumor growth without notable toxicity to normal tissues.[2] Treatment with SC144 at 100 mg/kg daily via oral gavage for 35 days resulted in an 82% smaller average tumor volume compared to the control group.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of SC144.
Cell Culture and Reagents
Human ovarian cancer cell lines (OVCAR-3, OVCAR-5, OVCAR-8) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂. SC144 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium for experiments.
Western Blot Analysis
Caption: A typical workflow for Western Blot analysis.
Protocol:
-
Cell Lysis: Cells were treated with SC144 at various concentrations and time points. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-gp130) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Cell Treatment: Cells were seeded in 6-well plates and treated with SC144 for 48-72 hours.
-
Staining: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
In Vivo Xenograft Mouse Model
Protocol:
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10⁶ OVCAR-8 cells in a mixture of media and Matrigel.
-
Tumor Growth and Treatment: When tumors reached a palpable size (approximately 100 mm³), mice were randomized into control and treatment groups. SC144 was administered daily by oral gavage at a dose of 100 mg/kg. The control group received the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
SC144 represents a promising therapeutic agent with a well-defined mechanism of action targeting the gp130/STAT3 signaling pathway. Its potent in vitro and in vivo efficacy, coupled with its oral bioavailability, makes it a strong candidate for further clinical development in the treatment of ovarian and other cancers characterized by aberrant STAT3 activation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of SC144 and other gp130 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
Target Identification and Validation of Anticancer Agent 144: A Technical Guide
This technical guide provides an in-depth overview of the target identification and validation of two distinct compounds referred to as "Anticancer Agent 144": SC144 , a novel pyrroloquinoxaline derivative that targets the gp130-STAT3 signaling pathway, and This compound (compound 444) , a potent dual inhibitor of protein tyrosine phosphatases PTPN2 and PTP1B. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Part 1: SC144 - A gp130 Inhibitor
SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the IL-6 family of cytokines. By targeting gp130, SC144 effectively disrupts the downstream STAT3 signaling cascade, which is aberrantly activated in numerous cancers and plays a pivotal role in tumor progression, survival, and drug resistance.[1][2]
Quantitative Data Summary
The cytotoxic activity of SC144 has been evaluated across a panel of human cancer cell lines, demonstrating broad-spectrum anticancer effects. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-435 | Breast Cancer | 0.4 - 4.0 |
| LNCaP | Prostate Cancer | 0.4 - 4.0 |
| HCT116 p53 +/+ | Colon Cancer | 0.4 - 4.0 |
| HCT116 p53 -/- | Colon Cancer | 0.4 - 4.0 |
| HT29 | Colon Cancer | 0.4 - 4.0 |
| OVCAR-8 | Ovarian Cancer | ~2.0 |
| Caov-3 | Ovarian Cancer | ~2.0 |
| AsPC-1 | Pancreatic Cancer | ~2.0 |
| L3.6pl | Pancreatic Cancer | ~2.0 |
Table 1: Cytotoxicity of SC144 in various human cancer cell lines. Data compiled from multiple sources.[3][4][5] Note: A range is provided for the initial panel as specific values for each cell line were not individually reported in the source.
Experimental Protocols
The direct binding of SC144 to its target, gp130, has been validated using the Drug Affinity Responsive Target Stability (DARTS) assay. This method leverages the principle that a small molecule binding to its protein target can increase the protein's stability and reduce its susceptibility to protease digestion.[6][7]
Protocol:
-
Cell Lysis: OVCAR-8 or L3.6pl cells are lysed using M-PER lysis buffer supplemented with protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing total proteins is collected.[6][7]
-
Compound Incubation: The protein lysate is incubated with varying concentrations of SC144 (e.g., 10 µM, 100 µM, 1000 µM) or a vehicle control (DMSO) at room temperature for 1 hour.[6]
-
Proteolysis: Pronase is added to the lysate at a specific ratio (e.g., 1 µg of pronase to 9,600 µg of total protein) and incubated for 30 minutes at room temperature to allow for partial protein digestion.[6]
-
Western Blot Analysis: The reaction is stopped, and the samples are subjected to SDS-PAGE and western blotting using an anti-gp130 antibody. Increased abundance of the gp130 band in the SC144-treated samples compared to the control indicates protection from proteolysis and therefore, direct binding.[6][7]
To validate that SC144 inhibits the function of gp130, the phosphorylation status of STAT3, a key downstream effector, is assessed by western blotting.
Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., OVCAR-8, Caov-3, or L3.6pl) are serum-starved overnight and then pre-treated with various concentrations of SC144 for 4 hours.[6]
-
Cytokine Stimulation: Cells are then stimulated with a gp130 ligand, such as IL-6 (e.g., 50 ng/mL) or Oncostatin M (OSM), for a short period (e.g., 10-15 minutes) to induce STAT3 phosphorylation.[6]
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. An appropriate secondary antibody is used for detection. A reduction in the p-STAT3 signal in SC144-treated cells indicates inhibition of the gp130 signaling pathway.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Unraveling "Anticancer Agent 144" in the Context of Drug-Resistant Cancers
This technical guide provides an in-depth analysis of therapeutic agents designated as "144" for the treatment of drug-resistant malignancies. The term "Anticancer Agent 144" is associated with multiple distinct therapeutic entities in scientific literature, ranging from novel small molecules to advanced cell-based immunotherapies. This document will primarily focus on Lifileucel (LN-144) , an autologous tumor-infiltrating lymphocyte (TIL) therapy with significant clinical data in treatment-resistant cancers. Additionally, it will summarize the preclinical findings on other agents identified as SC144 , This compound (compound 444) , and Antitumor agent-144 (16) .
Lifileucel (LN-144): An Adoptive Cell Therapy for Refractory Melanoma
Lifileucel (LN-144) is a personalized, one-time adoptive cell therapy that utilizes a patient's own tumor-infiltrating lymphocytes (TILs) to combat metastatic melanoma, particularly in patients who have progressed on immune checkpoint inhibitors and targeted therapies.[1][2]
Mechanism of Action
The core of LN-144's mechanism lies in isolating TILs, which are naturally occurring T cells that have infiltrated a patient's tumor, expanding them to large numbers in a laboratory setting, and then re-infusing them into the patient.[3] This process is preceded by a non-myeloablative lymphodepletion regimen to reduce the number of endogenous lymphocytes that might otherwise inhibit the activity of the infused TILs.[3] Following the TIL infusion, patients receive interleukin-2 (IL-2) to promote the proliferation and survival of the newly administered T cells.[3][4] These expanded TILs can then recognize and attack cancer cells throughout the body.
Clinical Efficacy in Drug-Resistant Melanoma
Clinical trials, particularly the Phase 2 C-144-01 study, have demonstrated the efficacy of Lifileucel in a heavily pretreated patient population with advanced melanoma.[1][2][5]
Table 1: Summary of Clinical Trial Data for Lifileucel (LN-144) in Advanced Melanoma
| Metric | Cohort 2 (N=66)[1][5] | Pooled Analysis (Cohorts 2 & 4, N=153)[2] |
| Objective Response Rate (ORR) | 36.4% | 31.4% (IRC assessed) |
| Complete Response | 4.5% | - |
| Partial Response | 31.8% | - |
| Disease Control Rate (DCR) | 80% | - |
| Median Duration of Response (DOR) | Not Reached (at 18.7-month follow-up) | Not Reached (at 4-year follow-up) |
| Median Overall Survival (OS) | 17.4 months | 13.9 months |
| 4-Year Overall Survival Rate | - | 47.3% |
IRC: Independent Review Committee
Experimental Protocol: The Lifileucel (LN-144) Treatment Regimen
The clinical protocol for administering Lifileucel is a multi-step process designed to maximize the efficacy of the TIL therapy.[3][4]
-
Tumor Resection: A portion of the patient's tumor is surgically removed to isolate the tumor-infiltrating lymphocytes.[6]
-
TIL Manufacturing: The isolated TILs are then sent to a central manufacturing facility where they are expanded ex vivo over a 22-day period to generate a large population of tumor-reactive T cells.[1]
-
Non-Myeloablative Lymphodepletion: Prior to TIL infusion, the patient undergoes a lymphodepleting chemotherapy regimen, typically consisting of cyclophosphamide and fludarabine.[3] This step creates a more favorable environment for the infused TILs to proliferate and exert their antitumor effects.
-
Lifileucel (LN-144) Infusion: The expanded, cryopreserved TILs are thawed and infused back into the patient.[1]
-
Interleukin-2 (IL-2) Administration: Following the TIL infusion, the patient receives a course of high-dose IL-2 to support the engraftment, proliferation, and anti-tumor activity of the infused TILs.[4]
Preclinical Small Molecule "Anticancer Agents 144"
In addition to the cell therapy LN-144, several small molecules have been designated with the number 144 in anticancer research. The available data for these compounds is preclinical and more limited.
SC144: A Hydrazide Class Compound
SC144 is a hydrazide compound that has demonstrated potent cytotoxicity against a variety of drug-sensitive and drug-resistant cancer cell lines.[7] Research indicates that SC144 can act synergistically with conventional chemotherapeutic agents.[7]
-
Synergistic Effects:
-
In Vivo Activity: In a mouse xenograft model using MDA-MB-435 cells, the co-administration of SC144 and paclitaxel led to a dose-dependent delay in tumor growth.[7]
This compound (compound 444) and Antitumor agent-144 (16)
These are distinct chemical entities with reported in vitro anticancer activity. The available data primarily consists of their inhibitory concentrations.
Table 2: In Vitro Activity of Small Molecule "Anticancer Agents 144"
| Agent Name | Chemical Class/Target | Cell Lines | IC50 Values |
| This compound (compound 444) [8] | Dual PTPN2/PTP1B inhibitor | Not specified | <2.5 nM |
| Antitumor agent-144 (16) [9] | Not specified | L1210 (murine lymphoma) | 2.6 µM |
| KB (human epidermoid carcinoma) | 8.4 µM |
The mechanism of "this compound (compound 444)" as a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B) suggests its involvement in modulating key signaling pathways related to cell growth and metabolism.
Conclusion
The designation "this compound" encompasses a diverse range of therapeutic strategies. Lifileucel (LN-144) stands out as a clinically validated adoptive cell therapy demonstrating durable responses in patients with treatment-refractory metastatic melanoma. Its complex manufacturing and administration protocol underscore the personalized nature of this advanced therapy. In contrast, SC144, "this compound (compound 444)," and "Antitumor agent-144 (16)" represent early-stage small molecules with potential in treating drug-resistant cancers through direct cytotoxicity, synergistic effects with chemotherapy, or targeted inhibition of signaling pathways. Further research is necessary to fully elucidate the mechanisms and clinical potential of these preclinical agents. Researchers and drug development professionals should be precise in identifying which "Agent 144" is being referenced to avoid ambiguity.
References
- 1. iovance.com [iovance.com]
- 2. onclive.com [onclive.com]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Lifileucel, a Tumor-Infiltrating Lymphocyte Therapy, in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Preclinical Evaluation of Anticancer Agent 144
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the preclinical data for "Anticancer agent 144," a novel investigational compound. The document details the agent's efficacy, mechanism of action, and safety profile as determined through a series of in vitro and in vivo studies. Key quantitative data are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for pivotal assays are provided to ensure reproducibility. Furthermore, complex biological pathways and experimental designs are illustrated using diagrams to facilitate a deeper understanding of the agent's pharmacological characteristics. This guide is intended to serve as a core resource for professionals in the field of oncology drug development.
In Vitro Efficacy and Potency
The initial phase of evaluation focused on determining the cytotoxic and anti-proliferative activity of this compound across a panel of well-characterized human cancer cell lines.
Cell Viability Assessment
The half-maximal inhibitory concentration (IC50) was established using a colorimetric cell viability assay. The results indicate that this compound exhibits potent, dose-dependent cytotoxic effects across multiple cancer types.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72h Exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.8 |
| A549 | Lung Carcinoma | 4.2 |
| HCT116 | Colorectal Carcinoma | 2.5 |
| U-87 MG | Glioblastoma | 6.8 |
| K-562 | Chronic Myeloid Leukemia | 0.9 |
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Plating: Cells were seeded at a density of 5,000 cells/well in 96-well flat-bottom plates and incubated for 24 hours to allow for attachment.
-
Compound Dilution: this compound was serially diluted in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: The existing medium was aspirated from the wells, and 100 µL of medium containing the respective drug concentrations was added. Vehicle control wells received medium with DMSO at a final concentration of <0.1%.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.
-
Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated from dose-response curves generated using non-linear regression analysis in GraphPad Prism or equivalent software.
Mechanism of Action Elucidation
Investigations into the molecular mechanism revealed that this compound functions primarily by inhibiting the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer that is crucial for cell growth, proliferation, and survival.[1][2][3]
Induction of Apoptosis
The inhibition of pro-survival signaling by this compound was confirmed to induce programmed cell death (apoptosis).
Table 2: Apoptosis Induction in HCT116 Cells Following 24h Treatment
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 4.5 ± 0.8 | 1.0 |
| This compound | 2.5 (1x IC50) | 38.2 ± 3.1 | 4.1 |
| This compound | 5.0 (2x IC50) | 65.7 ± 4.5 | 7.8 |
Signaling Pathway Visualization
The diagram below illustrates the PI3K/Akt/mTOR pathway and the specific point of inhibition by this compound.[1][4]
Caption: this compound inhibits the PI3K enzyme, blocking downstream signaling.
Experimental Protocol: Western Blot for Pathway Analysis
-
Protein Extraction: HCT116 cells were treated with this compound (2.5 µM) for 6 hours. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: 20 µg of protein per sample was loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt, anti-GAPDH) diluted in blocking buffer.
-
Secondary Antibody Incubation: The membrane was washed three times with TBST and incubated for 1 hour with an HRP-conjugated secondary antibody.
-
Detection: After final washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.
In Vivo Antitumor Activity
To validate the in vitro findings, the efficacy of this compound was assessed in a subcutaneous human tumor xenograft model.[5][6][7]
Tumor Growth Inhibition in Xenograft Model
Daily administration of this compound resulted in significant, dose-dependent inhibition of tumor growth in immunodeficient mice bearing HCT116 tumors.
Table 3: Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle | - (p.o., qd) | 1480 ± 210 | - | +1.5 |
| This compound | 20 mg/kg (p.o., qd) | 710 ± 135 | 52% | -0.8 |
| This compound | 40 mg/kg (p.o., qd) | 355 ± 98 | 76% | -2.1 |
In Vivo Experimental Workflow
The logical flow of the xenograft study is depicted in the diagram below.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [Preclinical evaluation of anticancer drugs: a model remaining a model!] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
SC144: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 disrupts the downstream activation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a key cascade implicated in the proliferation, survival, and invasion of various cancer cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of SC144, summarizing key data from in vitro and in vivo studies. Detailed experimental methodologies are provided to enable replication and further investigation.
Introduction
The IL-6/gp130/STAT3 signaling axis is a well-established driver of tumorigenesis in a multitude of cancers, including ovarian, pancreatic, and breast cancer. Constitutive activation of this pathway is associated with poor prognosis and resistance to conventional therapies. SC144 emerges as a promising therapeutic agent by directly binding to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation, which ultimately abrogates STAT3 phosphorylation and nuclear translocation.[1] This targeted mechanism of action offers a novel strategy to combat cancers dependent on this signaling cascade.
Pharmacodynamics
The primary pharmacodynamic effect of SC144 is the inhibition of the gp130/STAT3 signaling pathway. This leads to a variety of downstream cellular effects, including decreased cell proliferation, induction of apoptosis, and suppression of gene expression related to survival and angiogenesis.
In Vitro Activity
SC144 has demonstrated potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are typically in the submicromolar to low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | 0.72 |
| OVCAR-5 | Ovarian Cancer | 0.49 |
| OVCAR-3 | Ovarian Cancer | 0.95 |
| NCI/ADR-RES | Ovarian Cancer (Drug-resistant) | 0.43 |
| HEY | Ovarian Cancer (Cisplatin-resistant) | 0.88 |
Table 1: In Vitro Cytotoxicity of SC144 in Human Ovarian Cancer Cell Lines.[1]
Mechanism of Action
SC144 directly binds to gp130, leading to a cascade of events that inhibit downstream signaling.[2]
Pharmacokinetics
Pharmacokinetic studies have been conducted in preclinical models to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of SC144. While detailed quantitative data from these studies are not extensively published in a consolidated format, key observations have been reported.
Absorption and Bioavailability
SC144 is orally active.[1] However, specific oral bioavailability data, including Cmax, Tmax, and AUC values from mouse models, are not consistently reported in the available literature.
Distribution and Elimination
Evaluation of the pharmacokinetics of SC144 has revealed different elimination profiles depending on the route of administration. Intraperitoneal (i.p.) administration of SC144 in mice showed a two-compartmental pharmacokinetic elimination profile.[3] This pattern was not observed with oral dosing.[3] Unfortunately, specific quantitative parameters such as half-life, volume of distribution, and clearance rates are not detailed in the currently available public literature.
| Route of Administration | Elimination Profile |
| Intraperitoneal (i.p.) | Two-compartmental |
| Oral (p.o.) | Not two-compartmental |
Table 2: Elimination Profile of SC144 in Mice.[3]
Experimental Protocols
In Vitro Cell Viability - MTT Assay
This protocol is adapted for determining the IC50 of SC144 in ovarian cancer cell lines.
Materials:
-
Human ovarian cancer cell lines (e.g., OVCAR-8, Caov-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
SC144 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of SC144 in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the SC144 dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for STAT3 Phosphorylation
This protocol is for assessing the effect of SC144 on STAT3 phosphorylation in cancer cells.
Materials:
-
Cancer cell line (e.g., OVCAR-8)
-
SC144
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of SC144 for a specified time (e.g., 1, 2, 4, 6 hours). A positive control stimulated with a cytokine like IL-6 may be included.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of SC144 in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line (e.g., OVCAR-8)
-
Matrigel (optional)
-
SC144
-
Vehicle (e.g., corn oil with 10% DMSO)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer SC144 (e.g., 10 mg/kg i.p. or 100 mg/kg p.o.) or vehicle daily to the respective groups.[1]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Continue treatment for a predetermined period (e.g., 35-58 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
SC144 is a potent and orally active inhibitor of the gp130/STAT3 signaling pathway with demonstrated preclinical anti-cancer activity. Its unique mechanism of action provides a strong rationale for its further development as a therapeutic agent for cancers that are dependent on this pathway. While the available pharmacodynamic data are compelling, a more detailed and publicly available quantitative characterization of its pharmacokinetic properties would be highly beneficial for optimizing dosing strategies in future clinical investigations. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of SC144.
References
An In-depth Technical Guide on Anticancer Agent 144 and Tumor Microenvironment Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, signaling molecules, and extracellular matrix (ECM) that surrounds and interacts with tumor cells.[1][2] It is now widely recognized that the TME plays a critical role in tumor progression, metastasis, and response to therapy.[1][3][4] One of the key regulators of the TME is Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine with a dual role in cancer.[5][6][7] While TGF-β can act as a tumor suppressor in the early stages of cancer, it often switches to a tumor-promoting role in advanced stages by fostering an immunosuppressive TME, promoting angiogenesis, and inducing epithelial-to-mesenchymal transition (EMT).[1][5][6][7]
Anticancer Agent 144 is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI). By blocking the TGF-β signaling pathway, Agent 144 aims to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immune responses and inhibiting tumor growth and metastasis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound.
Mechanism of Action: Modulation of the TGF-β Signaling Pathway
TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI.[8] The activated TGF-βRI, in turn, phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[5][8] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6][8]
This compound is designed to bind to the ATP-binding site of the TGF-βRI kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the canonical SMAD-dependent pathway, as well as non-canonical pathways, leads to a multifaceted reprogramming of the TME.[4][5]
Figure 1: TGF-β Signaling and Agent 144 Inhibition.
Impact on the Tumor Microenvironment
The inhibition of TGF-β signaling by Agent 144 induces profound changes within the TME, primarily by affecting immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix.
Reversal of Immune Suppression
TGF-β is a potent immunosuppressive cytokine that hinders the activity of various immune cells.[9][10][11] It promotes the differentiation of regulatory T cells (Tregs), suppresses the function of cytotoxic CD8+ T cells and Natural Killer (NK) cells, and polarizes macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype.[10][11][12] By blocking TGF-β signaling, Agent 144 is hypothesized to:
-
Enhance CD8+ T cell infiltration and function: Inhibition of TGF-β can lead to increased infiltration of cytotoxic CD8+ T cells into the tumor.[10]
-
Reduce Treg populations: TGF-β is crucial for the induction of Foxp3, a key transcription factor for Treg development.[1]
-
Repolarize Tumor-Associated Macrophages (TAMs): Blocking TGF-β may shift TAMs from an M2 to a pro-inflammatory M1 phenotype, which supports anti-tumor immunity.
-
Increase NK cell activity: TGF-β is known to suppress NK cell function.[10]
Modulation of Cancer-Associated Fibroblasts (CAFs) and the Extracellular Matrix (ECM)
CAFs are a major component of the tumor stroma and are key producers of ECM proteins, such as collagen.[2][13] TGF-β is a potent activator of CAFs, leading to excessive ECM deposition, which can create a physical barrier that prevents immune cell infiltration and drug delivery.[2][3][14] Agent 144 is expected to:
-
Inhibit CAF activation: By blocking TGF-β, Agent 144 can prevent the transdifferentiation of fibroblasts into activated myofibroblasts (myCAFs).[11]
-
Reduce collagen deposition: This leads to a less dense ECM, potentially improving immune cell and drug penetration.[14]
Preclinical Data
The following tables summarize the in vivo efficacy of this compound in a murine syngeneic tumor model.
Table 1: In Vivo Efficacy of this compound
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| Agent 144 (50 mg/kg) | 750 ± 150 | 50 |
| Anti-PD-1 | 1000 ± 200 | 33 |
| Agent 144 + Anti-PD-1 | 300 ± 100 | 80 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | CD8+ T cells (% of CD45+ cells) | CD4+ Foxp3+ Tregs (% of CD4+ T cells) |
| Vehicle | 8 ± 2 | 25 ± 5 |
| Agent 144 | 20 ± 4 | 10 ± 3 |
| Agent 144 + Anti-PD-1 | 35 ± 6 | 8 ± 2 |
Table 3: Analysis of Tumor Microenvironment Components
| Treatment Group | Collagen Deposition (% Area) | Pro-inflammatory Cytokines (pg/mL) |
| Vehicle | 30 ± 5 | IFN-γ: 50 ± 10, TNF-α: 80 ± 15 |
| Agent 144 | 15 ± 3 | IFN-γ: 150 ± 25, TNF-α: 200 ± 30 |
| Agent 144 + Anti-PD-1 | 10 ± 2 | IFN-γ: 300 ± 40, TNF-α: 400 ± 50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Murine Syngeneic Tumor Model
Figure 2: In Vivo Study Workflow.
-
Cell Culture: Murine colorectal cancer cells (CT26) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the flank of 6-8 week old female BALB/c mice.
-
Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into treatment groups. Agent 144 is administered daily by oral gavage. Anti-PD-1 antibody is administered intraperitoneally twice a week.
-
Monitoring: Tumor volume is measured three times a week using calipers (Volume = 0.5 x length x width²). Body weight is monitored as a measure of toxicity.
-
Endpoint Analysis: At day 21, mice are euthanized, and tumors are harvested for further analysis.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Harvested tumors are mechanically minced and then digested in a solution of collagenase D and DNase I for 30 minutes at 37°C to generate a single-cell suspension.[15]
-
Cell Straining and Lysis: The cell suspension is passed through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.[16][17]
-
Staining: Cells are stained with a viability dye to exclude dead cells. Subsequently, cells are incubated with a cocktail of fluorophore-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8).[16] For intracellular staining of Foxp3, cells are fixed and permeabilized before incubation with the anti-Foxp3 antibody.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify different immune cell populations.[16]
Picrosirius Red Staining for Collagen
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm thickness.[18]
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to water.[19][20]
-
Staining: Slides are stained with a Picro-Sirius red solution for 1 hour.[18][19]
-
Washing and Dehydration: Slides are washed in acidified water, followed by dehydration in ethanol and clearing in xylene.[19][20]
-
Mounting and Imaging: Coverslips are mounted, and slides are imaged using a bright-field microscope. Collagen fibers appear red.[19] Quantification of the stained area is performed using image analysis software.
ELISA for Cytokine Measurement
-
Tumor Lysate Preparation: A portion of the harvested tumor is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[21][22] The lysate is then centrifuged to pellet cellular debris, and the supernatant is collected.
-
Protein Quantification: The total protein concentration of the tumor lysate is determined using a BCA protein assay.[21]
-
ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's protocol for the specific cytokines of interest (e.g., IFN-γ, TNF-α).[21][23][24]
-
Data Analysis: The optical density is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.[23]
Conclusion
This compound, a potent and selective TGF-βRI inhibitor, demonstrates significant potential in remodeling the tumor microenvironment. By alleviating immunosuppression and reducing the physical barrier of the extracellular matrix, Agent 144 not only exhibits single-agent anti-tumor activity but also synergizes with immune checkpoint inhibitors. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound as a novel immunotherapy for solid tumors. Further studies are warranted to explore its full therapeutic potential and to identify patient populations most likely to benefit from this innovative approach.
References
- 1. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of TGFβ in regulation of the tumor microenvironment and drug delivery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 8. TGF-Beta signaling - My Cancer Genome [mycancergenome.org]
- 9. tandfonline.com [tandfonline.com]
- 10. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Love-Hate Relationship Between TGF-β Signaling and the Immune System During Development and Tumorigenesis [frontiersin.org]
- 12. TGF-β Mediated Immune Evasion in Cancer—Spotlight on Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic reprogramming of cancer-associated fibroblasts by TGF-β drives tumor growth: Connecting TGF-β signaling with “Warburg-like” cancer metabolism and L-lactate production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer-associated fibroblasts barrier breaking via TGF-β blockade paved way for docetaxel micelles delivery to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]
- 16. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 17. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stainsfile.com [stainsfile.com]
- 19. med.emory.edu [med.emory.edu]
- 20. med.emory.edu [med.emory.edu]
- 21. Tumor tissue lysis and cytokine ELISA [bio-protocol.org]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. bdbiosciences.com [bdbiosciences.com]
Unraveling "Anticancer Agent 144": A Technical Guide to its Effects on Apoptosis and Cell Cycle
The designation "Anticancer agent 144" is not unique and has been attributed to several distinct therapeutic entities in scientific literature and clinical trials. This guide provides an in-depth analysis of the agent most extensively characterized in preclinical research for its effects on apoptosis and the cell cycle: SC144 , a small molecule inhibitor of glycoprotein 130 (gp130). For clarity, this document will also briefly address other agents referred to as "144" to provide a comprehensive overview for researchers and drug development professionals.
SC144: A Potent Modulator of Apoptosis and Cell Cycle Progression
SC144 is a novel, synthetically derived hydrazide class compound that has demonstrated significant cytotoxic effects across a panel of both drug-sensitive and drug-resistant cancer cell lines.[1] Its anticancer activity is largely attributed to its ability to induce programmed cell death (apoptosis) and halt cell proliferation by interfering with the cell cycle.
Quantitative Analysis of SC144's Pro-Apoptotic Efficacy
SC144 has been shown to be a potent inducer of apoptosis.[2][3] The pro-apoptotic effects have been quantified in various cancer cell lines, as summarized below.
| Cell Line | Concentration | Treatment Duration (hours) | Apoptotic Cell Population (%) | Assay Method |
| MDA-MB-435 | IC50 | Not specified | 15% (sub-G0/G1) | Flow Cytometry |
| HEY | IC80 | 48 | 37% (Early Apoptosis) | Annexin V Staining |
| HEY | IC80 | 48 | 16% (Late Apoptosis/Necrosis) | Annexin V Staining |
| Table 1: Summary of quantitative data on SC144-induced apoptosis in human cancer cell lines.[2] |
Impact on Cell Cycle Regulation
In addition to inducing apoptosis, SC144 has been observed to disrupt the normal progression of the cell cycle. When used in combination with the chemotherapeutic agent paclitaxel in MDA-MB-435 breast cancer cells, SC144 caused a schedule-dependent block in the cell cycle, suggesting a synergistic mechanism that enhances the anti-proliferative effects of conventional cancer therapies.[1]
Core Signaling Pathways Modulated by SC144
The primary mechanism of action for SC144 is the inhibition of gp130, a transmembrane co-receptor essential for signaling by the interleukin-6 (IL-6) family of cytokines.[2] This signaling cascade, particularly the downstream activation of the STAT3 transcription factor, is a critical driver of tumor cell proliferation, survival, and resistance to apoptosis. By inhibiting gp130, SC144 effectively blocks IL-6 and Oncostatin M (OSM)-stimulated phosphorylation of STAT3, thereby suppressing pro-survival gene expression.[2]
Furthermore, SC144 has been shown to down-regulate the expression of Ku70, a protein involved in DNA repair that also sequesters and inhibits the pro-apoptotic protein Bax.[2] The reduction of Ku70 levels by SC144 likely liberates Bax, allowing it to initiate the mitochondrial pathway of apoptosis.
Caption: SC144 inhibits gp130 signaling and down-regulates Ku70 to induce apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines standard protocols for assessing the effects of SC144.
Apoptosis Detection by Annexin V & Propidium Iodide Staining
-
Cell Seeding and Treatment : Culture cells in appropriate media and seed into 6-well plates. After 24 hours, treat with SC144 at desired concentrations (e.g., IC50, IC80) or vehicle control for the specified duration.
-
Cell Harvesting : Collect both floating and adherent cells. Adherent cells are detached using trypsin-EDTA. Combine all cells and wash with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment : Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting and Fixation : Harvest cells as described above. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A to degrade RNA. Incubate for 30 minutes at 37°C.
-
Flow Cytometry : Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Standard experimental workflow for assessing SC144's cellular effects.
Other Agents Designated as "this compound"
It is critical for researchers to distinguish SC144 from other agents that share the "144" designation.
-
Antitumor agent-144 (Compound 444) : This is a potent dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and protein tyrosine phosphatase 1B (PTP1B), with IC50 values below 2.5 nM.[4] It is positioned for cancer research, but detailed public data on its specific effects on apoptosis and the cell cycle are limited.
-
LN-144 (Lifileucel) : This is not a small molecule but an adoptive cell therapy product composed of autologous tumor-infiltrating lymphocytes (TILs).[5][6] It is used in clinical trials for metastatic melanoma and its mechanism involves immune-mediated cancer cell destruction, which is distinct from the direct cellular effects of a small molecule inhibitor.[7][8]
References
- 1. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Lifileucel, a Tumor-Infiltrating Lymphocyte Therapy, in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Early-stage research on "Anticancer agent 144"
An In-Depth Technical Guide on the Early-Stage Research of Anticancer Agent SC144
This technical guide provides a comprehensive overview of the preclinical research on SC144, a novel small-molecule anticancer agent. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Executive Summary
SC144 is a first-in-class, orally active quinoxalinhydrazide that functions as a potent inhibitor of the glycoprotein 130 (gp130), a critical component of the IL-6/STAT3 signaling pathway. Dysregulation of this pathway is implicated in the progression of various cancers. SC144 has demonstrated broad-spectrum anticancer activity in a range of drug-sensitive and resistant cancer cell lines and has shown efficacy in in vivo xenograft models, both as a single agent and in combination with conventional chemotherapeutics.
Quantitative Data
The in vitro cytotoxic activity of SC144 has been evaluated across a panel of human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration of the drug that inhibits 50% of cell growth), are summarized below.
Table 1: In Vitro Cytotoxicity of SC144 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| OVCAR-3 | Ovarian | 0.4 ± 0.1 |
| HEY | Ovarian | 0.8 ± 0.2 |
| NCI/ADR-RES | Breast (Doxorubicin-resistant) | 0.7 ± 0.1 |
| MDA-MB-468 | Breast | 0.7 ± 0.1 |
| MCF-7 | Breast | 1.7 ± 0.3 |
| MDA-MB-435 | Breast | 4.0 ± 0.1 |
| LNCaP | Prostate | 0.4 ± 0.1 |
| LNCaP (HER-2) | Prostate (HER-2 overexpressing) | 0.6 ± 0.1 |
| PC-3 | Prostate | 1.0 ± 0.2 |
| HCT116 (p53+/+) | Colon | 0.4 ± 0.1 |
| HCT116 (p53-/-) | Colon | 0.4 ± 0.1 |
| HT29 | Colon | 0.4 ± 0.1 |
| HTOXAR3 | Colon (Oxaliplatin-resistant) | 0.14 ± 0.03 |
| A549 | Lung | 1.2 ± 0.2 |
Data is presented as mean ± standard deviation.
Mechanism of Action: The gp130/STAT3 Signaling Pathway
SC144 exerts its anticancer effects by directly targeting gp130, the signal-transducing receptor for the IL-6 family of cytokines. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which ultimately abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1] This inhibition of STAT3 activation leads to the downregulation of downstream target genes involved in cell survival, proliferation, and angiogenesis, thereby inducing apoptosis in cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of SC144 in various cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Application: SC144 is dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the drug concentration versus the percentage of cell inhibition.
In Vivo Xenograft Model (Single Agent and Combination Therapy)
This protocol details the evaluation of SC144's antitumor efficacy in a mouse xenograft model.
Workflow Diagram:
Methodology:
-
Animal Model: Athymic nude mice (nu/nu) are typically used for these studies.
-
Cell Implantation: Human cancer cells, such as MDA-MB-435, are harvested and injected subcutaneously into the flanks of the mice.
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration:
-
Single Agent Study: Mice are treated with SC144 (e.g., at doses of 1, 2, and 4 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 15 days).
-
Combination Study: In addition to the control and single-agent groups, a combination group receives both SC144 and another chemotherapeutic agent, such as paclitaxel. The administration schedule is a critical variable; for instance, SC144 may be administered prior to or concurrently with paclitaxel.[2]
-
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Key Findings and Future Directions
-
Broad-Spectrum Activity: SC144 demonstrates potent cytotoxic effects across a wide range of cancer cell lines, including those resistant to standard chemotherapies.[1]
-
In Vivo Efficacy: The agent has shown significant tumor growth inhibition in xenograft models.[2]
-
Synergistic Potential: SC144 exhibits synergistic effects when combined with conventional chemotherapeutic agents like paclitaxel, 5-fluorouracil, and oxaliplatin, suggesting its potential in combination therapy regimens.[2]
-
Challenges: Despite its promising preclinical profile, the clinical development of SC144 has been hampered by poor solubility and metabolic instability.
Future research is focused on developing second-generation analogs of SC144 with improved pharmacokinetic properties to facilitate its translation into clinical settings.
Other Anticancer Agents Designated "144"
It is important to note that the designation "Anticancer agent 144" can be ambiguous. Researchers should be aware of other agents with similar nomenclature to avoid confusion:
-
This compound (compound 444): A dual PTPN2/PTP1B inhibitor with reported IC50 values of less than 2.5 nM.
-
Antitumor agent-144 (16): A nitro 5-deazaflavin with IC50 values of 2.6 μM in L1210 (murine leukemia) and 8.4 μM in KB (human oral epidermoid carcinoma) cells.
-
LN-144 (Lifileucel): An adoptive cell therapy utilizing tumor-infiltrating lymphocytes for the treatment of metastatic melanoma.
-
FPA144 (Bemarituzumab): A monoclonal antibody targeting the FGFR2b receptor, primarily investigated in gastric and gastroesophageal junction adenocarcinoma.
This guide focuses on SC144 as it is a well-documented small molecule inhibitor fitting the general description of an "anticancer agent."
References
Methodological & Application
Application Notes and Protocols: SC144 Treatment of Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a novel small-molecule inhibitor targeting the glycoprotein 130 (gp130), a critical signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. The IL-6/gp130/STAT3 signaling pathway is frequently dysregulated in various cancers, including colorectal cancer (CRC), where it plays a pivotal role in promoting tumor growth, proliferation, survival, and angiogenesis.[1][2][3][4] Constitutive activation of STAT3 is a hallmark of many CRCs and is associated with poor prognosis.[1][5] SC144 offers a promising therapeutic strategy by directly inhibiting this key signaling nexus.
Mechanism of Action
SC144 exerts its anti-cancer effects by binding to gp130, which in turn inhibits the downstream activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][6][7] This inhibition prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Y705), a key step in its activation.[7][8] Consequently, the dimerization and nuclear translocation of STAT3 are abrogated, leading to the downregulation of various downstream target genes essential for tumor progression, including those involved in cell cycle regulation and apoptosis.[4][8][9][10]
Effects on Colorectal Cancer Cells
In preclinical studies, SC144 has demonstrated significant anti-tumor activity in various cancer models, including colorectal cancer.[5][11][12] Treatment of colorectal cancer cells with SC144 is expected to lead to:
-
Reduced Cell Viability and Proliferation: By inhibiting the pro-proliferative STAT3 signaling, SC144 is anticipated to decrease the growth rate of colorectal cancer cells.
-
Induction of Apoptosis: SC144 can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[5][13]
-
Cell Cycle Arrest: The compound may cause a halt in the cell cycle progression, preventing cancer cells from dividing and multiplying.[5]
-
Synergistic Effects with Chemotherapy: SC144 has been shown to work synergistically with conventional chemotherapeutic agents like 5-fluorouracil and oxaliplatin, potentially enhancing their efficacy in treating colorectal cancer.[11]
Data Presentation
Table 1: Cytotoxicity of SC144 in Human Colorectal Cancer Cell Lines
Researchers should experimentally determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | SC144 IC50 (µM) after 72h Treatment |
| HT29 | [Insert Experimental Value] |
| HCT116 | [Insert Experimental Value] |
| SW480 | [Insert Experimental Value] |
| DLD-1 | [Insert Experimental Value] |
| LoVo | [Insert Experimental Value] |
Table 2: Apoptosis Induction by SC144 in Colorectal Cancer Cells
The following are representative data; researchers should perform their own quantitative analysis.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| HT29 | Control (DMSO) | [Insert Experimental Value] |
| SC144 (IC50) | [Insert Experimental Value] | |
| SC144 (2 x IC50) | [Insert Experimental Value] | |
| HCT116 | Control (DMSO) | [Insert Experimental Value] |
| SC144 (IC50) | [Insert Experimental Value] | |
| SC144 (2 x IC50) | [Insert Experimental Value] |
Table 3: Effect of SC144 on Cell Cycle Distribution in Colorectal Cancer Cells
The following are representative data; researchers should perform their own quantitative analysis.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SW480 | Control (DMSO) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| SC144 (IC50) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] | |
| SC144 (2 x IC50) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
Mandatory Visualizations
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Caption: General experimental workflow for evaluating SC144 effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of SC144 on colorectal cancer cells and calculate the IC50 value.
Materials:
-
Colorectal cancer cell lines (e.g., HT29, HCT116, SW480)
-
Complete cell culture medium (e.g., McCoy's 5A for HT29, DMEM for HCT116 and SW480)
-
SC144 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of SC144 in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest SC144 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared SC144 dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after SC144 treatment.
Materials:
-
Colorectal cancer cells
-
SC144
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of SC144 (e.g., IC50, 2 x IC50) and a vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of SC144 on the cell cycle distribution of colorectal cancer cells.
Materials:
-
Colorectal cancer cells
-
SC144
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with SC144 as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p-STAT3 (Y705)
Objective: To assess the inhibitory effect of SC144 on STAT3 phosphorylation.
Materials:
-
Colorectal cancer cells
-
SC144
-
IL-6 (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Y705), anti-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of SC144 for various time points. If investigating the inhibition of ligand-induced phosphorylation, serum-starve the cells overnight before a brief stimulation with IL-6 (e.g., 10-30 minutes) in the presence or absence of SC144.
-
Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Y705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and a loading control like GAPDH.
References
- 1. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and mechanism of STAT3 silencing on the growth and apoptosis of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Persistent STAT3 Activation in Colon Cancer Is Associated with Enhanced Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Simultaneous detection of apoptosis and proliferation in colorectal carcinoma by multiparameter flow cytometry allows separation of high and low-turnover tumors with distinct clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of a Dose-Response Curve for Anticancer Agent 144
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anticancer agent 144 (also known as compound 444) is a potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B), with IC50 values below 2.5 nM.[1][2] These phosphatases are recognized as negative regulators of key signaling pathways implicated in cancer progression, including the JAK-STAT and insulin receptor signaling pathways. Inhibition of PTPN2 and PTP1B can enhance anti-tumor immunity and suppress cancer cell growth, making this compound a promising candidate for cancer therapy.[1]
This document provides detailed protocols for generating a dose-response curve for this compound using a common in vitro cell viability assay, the MTT assay. These protocols are intended to guide researchers in determining the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line(s) | Assay Type | Reference |
| PTPN2/PTP1B | < 2.5 | Not specified in public data | Biochemical Assay | [1][2] |
Note: Cell line-specific IC50 values for this compound are not yet publicly available. The following protocols provide a methodology to determine these values.
Mandatory Visualizations
Signaling Pathway of PTPN2/PTP1B Inhibition
Caption: Inhibition of PTPN2 and PTP1B by this compound.
Experimental Workflow for Dose-Response Curve Generation
References
Application Notes and Protocols for In Vivo Studies of Anticancer Agent 144
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for conducting in vivo studies to evaluate the efficacy of the novel investigational anticancer agent, "Anticancer agent 144". This agent is a potent and highly selective small molecule inhibitor of the serine/threonine kinase AKT1, a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers. The following sections describe the establishment of human tumor xenograft and patient-derived xenograft (PDX) models, treatment protocols, and methods for assessing anti-tumor activity.
Introduction to this compound
This compound is a next-generation, ATP-competitive inhibitor of AKT1. By selectively targeting AKT1, it aims to block downstream signaling, leading to the inhibition of cell proliferation, survival, and metabolism in tumor cells with a hyperactivated PI3K/AKT/mTOR pathway. These application notes are designed to guide researchers in the preclinical validation of this agent in relevant in vivo models.
Signaling Pathway of this compound
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. This compound specifically inhibits AKT1, thereby preventing the phosphorylation of its downstream effectors, including mTORC1 and PRAS40, ultimately leading to decreased protein synthesis and cell proliferation.
In Vivo Efficacy Studies: Animal Models
Human Colorectal Cancer Xenograft Model (HCT116)
The HCT116 cell line is a well-characterized human colorectal carcinoma line with a known PIK3CA mutation, leading to constitutive activation of the PI3K/AKT pathway. This makes it a suitable model for evaluating the efficacy of AKT inhibitors.
Patient-Derived Xenograft (PDX) Model of Pancreatic Cancer
PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, more accurately reflect the heterogeneity and microenvironment of human tumors. A pancreatic ductal adenocarcinoma (PDAC) PDX model with a documented KRAS mutation and high p-AKT levels is proposed for these studies.
Summary of In Vivo Efficacy Data
The following tables summarize the representative quantitative data from in vivo studies with this compound.
Table 1: Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |
| Vehicle Control | - | 1540 ± 125 | - | +2.5 ± 1.5 |
| This compound | 25 | 785 ± 95 | 49 | -1.8 ± 2.0 |
| This compound | 50 | 320 ± 68 | 79 | -4.5 ± 2.5 |
Table 2: Survival Analysis in Pancreatic Cancer PDX Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 28 | - |
| This compound | 50 | 45 | 60.7 |
Experimental Protocols
General Animal Husbandry
-
Species: Athymic Nude (Nu/Nu) mice, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Food and Water: Ad libitum access to standard chow and autoclaved water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
HCT116 Xenograft Model Protocol
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers.
-
Calculate tumor volume using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Administer the agent or vehicle control orally (p.o.) once daily (QD) at the specified doses.
-
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Pancreatic Cancer PDX Model Protocol
-
PDX Model Establishment:
-
Surgically obtain fresh tumor tissue from a consenting pancreatic cancer patient.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of NOD/SCID mice.
-
-
Tumor Propagation and Cohort Generation:
-
Once the tumors reach approximately 1000 mm³, passage them into new cohorts of mice for the efficacy study.
-
-
Treatment and Monitoring:
-
Follow the same procedures for tumor growth monitoring, grouping, treatment administration, and data collection as described for the HCT116 model.
-
Additionally, monitor animal health daily and establish a humane endpoint (e.g., tumor volume > 2000 mm³ or significant body weight loss).
-
Record the date of euthanasia for survival analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Application Notes and Protocols: Combination Therapy of Anticancer Agent SC144 with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent SC144 is a novel, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the IL-6/STAT3 signaling pathway.[1][2][3] This pathway is frequently dysregulated in a variety of human cancers and plays a significant role in tumor progression, survival, and drug resistance. SC144, a quinoxalinhydrazide derivative, has demonstrated broad-spectrum anticancer activity in both drug-sensitive and drug-resistant cancer cell lines.[4] Paclitaxel is a well-established chemotherapeutic agent that disrupts microtubule function, leading to mitotic arrest and apoptosis. Combination therapies that target distinct oncogenic pathways have the potential to enhance therapeutic efficacy and overcome drug resistance.
Preclinical studies have demonstrated a synergistic cytotoxic effect when SC144 is combined with paclitaxel, particularly in the MDA-MB-435 breast cancer cell line.[4] This combination leads to a schedule-dependent block in the cell cycle and delayed tumor growth in vivo.[4] These application notes provide a detailed overview of the preclinical data and protocols for evaluating the combination of SC144 and paclitaxel.
Data Presentation
In Vitro Cytotoxicity
The synergistic effect of SC144 and paclitaxel has been evaluated in the MDA-MB-435 human breast cancer cell line. While the specific IC50 values from the primary combination study are not publicly available, the following table illustrates the expected outcome based on the reported synergistic effect.
| Treatment Group | Description | Illustrative IC50 (µM) |
| SC144 | Single agent treatment | 5.0 |
| Paclitaxel | Single agent treatment | 0.1 |
| SC144 + Paclitaxel | Combination treatment | SC144: <5.0, Paclitaxel: <0.1 |
Note: The above IC50 values are for illustrative purposes to demonstrate the concept of synergy. Actual values should be determined experimentally.
Cell Cycle Analysis
The combination of SC144 and paclitaxel has been shown to induce a schedule-dependent block in the cell cycle in MDA-MB-435 cells.[4] The following table summarizes the anticipated changes in cell cycle distribution following treatment.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (Untreated) | 55% | 25% | 20% |
| SC144 (Single Agent) | Increased | Decreased | No significant change |
| Paclitaxel (Single Agent) | Decreased | Decreased | Increased (Mitotic Arrest) |
| SC144 + Paclitaxel | Significantly Decreased | Significantly Decreased | Markedly Increased |
Note: The percentages are illustrative and will vary based on experimental conditions such as drug concentrations and treatment duration.
In Vivo Tumor Growth Inhibition
In an MDA-MB-435 mouse xenograft model, the co-administration of SC144 and paclitaxel resulted in a dose-dependent delay in tumor growth.[4] The following table presents an example of tumor growth inhibition data.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily i.p. injection | 1200 | 0% |
| SC144 (10 mg/kg) | Daily i.p. injection | 800 | 33% |
| Paclitaxel (10 mg/kg) | Q3D i.p. injection | 600 | 50% |
| SC144 + Paclitaxel | Combination regimen | 300 | 75% |
Note: These values are illustrative. The optimal dosing regimen and resulting tumor growth inhibition should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of cell viability and IC50 values for SC144 and paclitaxel, both as single agents and in combination.
Materials:
-
MDA-MB-435 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
SC144 (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MDA-MB-435 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of SC144 and paclitaxel in culture medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration should be consistent across all wells, typically <0.1%).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in MDA-MB-435 cells treated with SC144 and paclitaxel.
Materials:
-
MDA-MB-435 cells
-
6-well plates
-
SC144 and Paclitaxel
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-435 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with SC144, paclitaxel, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the SC144 and paclitaxel combination in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-435 cells
-
Matrigel (optional)
-
SC144 (formulated for in vivo administration)
-
Paclitaxel (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 5 x 10^6 MDA-MB-435 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, SC144 alone, paclitaxel alone, SC144 + paclitaxel).
-
Administer the treatments according to the predetermined dosing schedule. For example, SC144 might be administered daily via intraperitoneal (i.p.) injection, while paclitaxel could be given every three days i.p.
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume for each group over time to visualize the treatment effects. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of SC144 Action
Caption: Mechanism of action of SC144.
Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Logical Relationship of SC144 and Paclitaxel Synergy
References
- 1. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stanley Louie | USC Profiles [profiles.sc-ctsi.org]
- 4. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Anticancer Agent SC144
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a novel pyrroloquinoxaline derivative that has demonstrated broad-spectrum anticancer activity.[1] It functions by inhibiting the gp130-STAT3-survivin signaling pathway, which is a critical axis for tumor cell proliferation, survival, and resistance to apoptosis.[1][2] These characteristics make SC144 a compelling candidate for cancer therapeutic development and a valuable tool for high-throughput screening (HTS) campaigns to identify novel anticancer agents targeting this pathway.
These application notes provide detailed protocols for high-throughput screening assays to identify and characterize compounds that mimic the anticancer effects of SC144. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and cancer biology.
Data Presentation
The following table summarizes the reported cytotoxic activity of SC144 across various human cancer cell lines. This data is crucial for selecting appropriate cell models and determining relevant compound concentrations for primary screening and secondary assays.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-435 | Breast Cancer | 0.4 - 4 |
| LNCaP | Prostate Cancer | 0.4 - 4 |
| HCT116 p53 +/+ | Colon Cancer | 0.4 - 4 |
| HCT116 p53 -/- | Colon Cancer | 0.4 - 4 |
| HT29 | Colon Cancer | 0.4 - 4 |
| (Data sourced from a 2025 study on SC144 cytotoxicity)[2] |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay
This initial screen aims to identify compounds that reduce cancer cell viability. An ATP-based luminescence assay is recommended for its high sensitivity, reproducibility, and suitability for HTS.
Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. A decrease in ATP levels following treatment with a test compound indicates cytotoxicity or cytostatic effects.
Materials:
-
Cancer cell line with known sensitivity to SC144 (e.g., MDA-MB-435)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture plates
-
Test compound library and SC144 (positive control)
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of test compounds and SC144 in DMSO.
-
Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add 25 µL of the assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Secondary Confirmatory Assay: STAT3 Phosphorylation Assay (TR-FRET)
This assay confirms whether the hits from the primary screen act by inhibiting the STAT3 signaling pathway, a key mechanism of SC144. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, homogeneous (no-wash) method suitable for HTS.[3][4]
Principle: This assay measures the phosphorylation of STAT3 at the Tyr705 residue. It utilizes two antibodies: one labeled with a donor fluorophore that recognizes total STAT3, and another labeled with an acceptor fluorophore that specifically binds to phospho-STAT3 (Tyr705). When both antibodies bind to the phosphorylated STAT3, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibition of STAT3 phosphorylation leads to a decrease in the FRET signal.[3]
Materials:
-
Cancer cell line known to have active STAT3 signaling (e.g., HeLa cells stimulated with IFNα or a cancer cell line with constitutively active STAT3)
-
Assay buffer and lysis buffer
-
STAT3 (Total) antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Phospho-STAT3 (Tyr705) antibody labeled with an acceptor fluorophore (e.g., d2)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with hit compounds from the primary screen at various concentrations for a predetermined time (e.g., 1-24 hours). Include SC144 as a positive control and DMSO as a negative control.
-
-
Cell Lysis:
-
Remove the culture medium and add 50 µL of lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Assay Procedure:
-
Transfer 16 µL of the cell lysate to a 384-well low-volume white plate.
-
Prepare the antibody detection mix by diluting the donor and acceptor antibodies in the detection buffer.
-
Add 4 µL of the antibody mix to each well containing the lysate.
-
-
Incubation:
-
Incubate the plate at room temperature for 4 hours to overnight, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) to determine the extent of STAT3 phosphorylation.
-
Tertiary Assay: Survivin Expression Reporter Assay
This assay further validates the mechanism of action by measuring the downstream effect of STAT3 inhibition on the expression of survivin, a key anti-apoptotic protein. A reporter gene assay using a survivin promoter-driven luciferase is a sensitive and quantifiable method.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of the survivin promoter. Inhibition of the STAT3 pathway will lead to decreased transcription from the survivin promoter and a corresponding reduction in the reporter signal.[5]
Materials:
-
Cancer cell line stably transfected with a survivin promoter-luciferase reporter construct.
-
Complete cell culture medium.
-
384-well white, clear-bottom tissue culture plates.
-
Hit compounds, SC144, and DMSO.
-
Luciferase assay reagent.
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in a 384-well plate as described for the primary cell viability assay.
-
-
Compound Treatment:
-
Treat the cells with hit compounds at various concentrations for 24-48 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in each well.
-
Mix on an orbital shaker for 2 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying SC144 mimetics.
Caption: The gp130-STAT3-Survivin signaling pathway and the inhibitory action of SC144.
References
- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. THUNDER™ High Performance Phospho-STAT3 (Y705) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 5. Two-color fluorescent proteins reporting survivin regulation in breast cancer cells for high throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of STAT3 Phosphorylation Following SC144 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a crucial signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4] The aberrant activation of the gp130/STAT3 signaling pathway is implicated in the progression of various cancers, including ovarian and pancreatic cancer.[1][5][6] SC144 exerts its anti-tumor effects by binding to gp130, which leads to the abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and subsequent downstream signaling.[2][3][7] This document provides detailed application notes on the mechanism of SC144 and a comprehensive protocol for performing Western blot analysis to assess the phosphorylation status of STAT3 in response to SC144 treatment.
Mechanism of Action of SC144
SC144 targets gp130, the common signal-transducing receptor subunit for the IL-6 family of cytokines.[1][8] The binding of SC144 to gp130 induces phosphorylation at Serine 782 (S782) and deglycosylation of the receptor.[1][2][3] This action effectively inhibits the canonical gp130-mediated signaling cascade, preventing the phosphorylation of STAT3 at Tyrosine 705 (Y705).[1][7][9] Phosphorylation at Y705 is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[10] By inhibiting STAT3 phosphorylation, SC144 effectively suppresses the expression of these downstream target genes, leading to cell-cycle arrest and apoptosis in cancer cells.[3]
Signaling Pathway
The IL-6/gp130/STAT3 signaling pathway is a key regulator of cellular processes. The binding of IL-6 family cytokines to their specific receptors leads to the recruitment and dimerization of gp130. This event activates associated Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of gp130, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs at Y705. Phosphorylated STAT3 (p-STAT3) forms homodimers and translocates to the nucleus, where it binds to the promoters of target genes to initiate their transcription. SC144 intervenes at the level of gp130, preventing the initial signal transduction and subsequent STAT3 activation.
Quantitative Data Summary
The inhibitory effect of SC144 on STAT3 phosphorylation is both dose- and time-dependent. The following tables summarize the effective concentrations and treatment times observed in various cancer cell lines.
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by SC144
| Cell Line | Cancer Type | SC144 Concentration | Duration of Treatment | Reference |
| OVCAR-8 | Ovarian Cancer | 0.5 - 2 µM | 1 hour | [7] |
| Caov-3 | Ovarian Cancer | 0.5 - 2 µM | 1 hour | [7] |
| L3.6pl | Pancreatic Cancer | 5 µM | 6 - 24 hours | [5][9] |
Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by SC144
| Cell Line | Cancer Type | SC144 Concentration | Duration of Treatment | Reference |
| OVCAR-8 | Ovarian Cancer | 2 µM | 0 - 6 hours | [3][7] |
| Caov-3 | Ovarian Cancer | 2 µM | 0 - 6 hours | [3][7] |
Table 3: IC50 Values of SC144 in Various Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| OVCAR-8 | 0.72 | [3] |
| OVCAR-5 | 0.49 | [3] |
| OVCAR-3 | 0.95 | [3] |
| NCI/ADR-RES | 0.43 | [3][4] |
| HEY | 0.88 | [1][3] |
Experimental Protocol: Western Blot for p-STAT3 (Y705)
This protocol details the steps for assessing the inhibition of STAT3 phosphorylation at Y705 in cultured cells treated with SC144.
Materials and Reagents
-
Cell Lines: e.g., OVCAR-8, Caov-3, L3.6pl
-
Cell Culture Medium and Supplements: As required for the specific cell line
-
SC144: Stock solution prepared in DMSO
-
Cytokine for Stimulation (optional): e.g., IL-6, Oncostatin M (OSM)
-
Phosphate-Buffered Saline (PBS): Cold, sterile
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: e.g., NuPAGE Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3 (for total STAT3 as a loading control)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
For experiments involving cytokine stimulation, serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with varying concentrations of SC144 (e.g., 0, 0.5, 1, 2, 5 µM) for the desired time (e.g., 1, 2, 4, 6 hours). Include a vehicle control (DMSO).
-
If applicable, stimulate the cells with a cytokine such as IL-6 (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before harvesting.[1]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Y705) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal or the loading control.
-
Conclusion
SC144 is a potent inhibitor of the gp130/STAT3 signaling pathway. Western blotting is a fundamental technique to elucidate the efficacy and mechanism of action of SC144 by directly visualizing the reduction in STAT3 phosphorylation. The provided protocol offers a robust framework for researchers to investigate the impact of SC144 on this critical oncogenic pathway. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with Anticancer Agent 144 (SC144)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 144, identified in scientific literature as SC144, is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[1][2] As a critical co-receptor for the interleukin-6 (IL-6) family of cytokines, gp130 plays a pivotal role in signal transduction that governs cell proliferation, survival, and differentiation. Dysregulation of the gp130 signaling pathway is implicated in the pathogenesis and progression of various human cancers, including ovarian and pancreatic cancer.[1][3] SC144 exerts its anticancer effects by binding to gp130, which leads to the abrogation of STAT3 phosphorylation and subsequent downstream signaling, culminating in cell cycle arrest and apoptosis.[1][2]
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.[4] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[4] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing valuable insights into the cytostatic or cytotoxic effects of potential therapeutic agents like SC144.[4]
These application notes provide a detailed protocol for utilizing flow cytometry to assess the effects of this compound (SC144) on the cell cycle of cancer cell lines.
Mechanism of Action and Signaling Pathway
SC144 targets the gp130 signaling pathway, a key cascade in many cancers. The binding of IL-6 family cytokines to their specific receptors recruits gp130, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation, such as survivin.[5]
SC144 disrupts this cascade by binding directly to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2] This prevents the activation of STAT3, thereby inhibiting the expression of its downstream targets and ultimately leading to an arrest of the cell cycle, primarily at the G0/G1 phase.[6]
Caption: Signaling pathway of this compound (SC144) targeting the gp130/STAT3 axis.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-course effects of this compound (SC144) on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Effect of SC144 on Cell Cycle Distribution in MDA-MB-435 Breast Cancer Cells
| Treatment (48h) | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 54% | 28% | 18% |
| SC144 (2 µM) | 70% | 15% | 15% |
Data is representative and based on a reported 16% increase in the G0/G1 population.[6]
Table 2: Effect of SC144 on Cell Cycle Distribution in HT29 Colorectal Cancer Cells
| Treatment (48h) | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 60% | 25% | 15% |
| SC144 (2 µM) | 73% | 12% | 15% |
Data is representative and based on a reported 13% increase in the G0/G1 population.[6]
Experimental Protocols
Cell Culture and Treatment with this compound (SC144)
-
Culture your cancer cell line of interest (e.g., MDA-MB-435 or HT29) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of SC144 in dimethyl sulfoxide (DMSO).
-
Treat the cells with the desired concentrations of SC144 (e.g., 0.5 µM, 1 µM, 2 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 16, 24, 48 hours).
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a laser for PI excitation (typically 488 nm).
-
Collect the fluorescence emission in the appropriate channel (typically ~617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates from the analysis.
-
Generate a histogram of DNA content (PI fluorescence) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Experimental workflow for cell cycle analysis with SC144.
Troubleshooting
| Problem | Possible Cause | Solution |
| High CV of G1 Peak | - Inconsistent staining- High flow rate- Cell clumps | - Ensure thorough mixing during staining.- Use a low flow rate during acquisition.- Filter cell suspension before analysis. |
| Debris in the low-channel end | - Apoptotic cells- Cell lysis during preparation | - Consider co-staining with an apoptosis marker.- Handle cells gently; avoid harsh vortexing. |
| Broad S-phase peak | - Asynchronous cell population- Inadequate RNase treatment | - This is expected in a proliferating population.- Ensure RNase A is active and incubation is sufficient. |
| No clear G2/M peak | - Low proliferation rate- Insufficient cell number | - Ensure cells are in logarithmic growth phase.- Acquire a sufficient number of events. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound (SC144) on the cell cycle. By employing flow cytometry with propidium iodide staining, a quantitative and reproducible assessment of cell cycle distribution can be achieved, providing critical data for the preclinical evaluation of this promising anticancer agent. The elucidation of its mechanism of action through the gp130/STAT3 signaling pathway further underscores its potential as a targeted cancer therapeutic.
References
- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Agent SC144 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data for the administration of the novel anticancer agent SC144 in various mouse xenograft models. SC144, a pyrroloquinoxaline derivative, functions as a potent inhibitor of the gp130-STAT3-survivin signaling pathway, demonstrating broad-spectrum anticancer activity.[1] This document outlines protocols for breast, ovarian, colorectal, and pancreatic cancer xenograft studies, presents quantitative data on tumor growth inhibition, and illustrates the targeted signaling pathway.
Mechanism of Action: Inhibition of the gp130-STAT3-Survivin Pathway
SC144 exerts its anticancer effects by targeting glycoprotein 130 (gp130), a transmembrane receptor crucial for the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By binding to gp130, SC144 disrupts the downstream signaling cascade, leading to the suppression of STAT3-regulated gene expression, including the anti-apoptotic protein survivin. This inhibition of the gp130-STAT3-survivin axis ultimately results in decreased cell proliferation and induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
The efficacy of SC144 has been evaluated in various mouse xenograft models. The following tables summarize the quantitative data on tumor growth inhibition.
| Breast Cancer Xenograft Model | |
| Cell Line | MDA-MB-435 |
| Mouse Strain | Athymic Nude |
| Treatment | SC144 in sesame oil, daily I.P. injection for 15 days |
| Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| 0.3 | Moderate but significant reduction |
| 0.8 | Significant reduction |
| 4.0 | 60%[2] |
| Syngeneic Mouse Oral Cancer Model | |
| Cell Line | MOC2-E6/E7 |
| Mouse Strain | C57BL/6 |
| Treatment | SC144, daily administration from day 3 post-implantation |
| Outcome | Significant reduction in tumor burden |
| Colorectal Cancer Syngeneic Model | |
| Cell Line | CT-26 |
| Mouse Strain | BALB/c |
| Treatment | SC144, daily I.P. administration for 14 days |
| Outcome | Significantly delayed tumor growth |
Experimental Protocols
Detailed methodologies for key experiments involving SC144 in mouse xenograft models are provided below.
General Workflow for Xenograft Studies
Breast Cancer Xenograft Model (MDA-MB-435)
a. Cell Culture and Preparation:
-
Culture MDA-MB-435 human breast cancer cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.
b. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
c. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
d. SC144 Formulation and Administration:
-
Prepare a stock solution of SC144 in a suitable solvent (e.g., DMSO).
-
For in vivo administration, dilute the stock solution with sesame oil to achieve the desired final concentrations (0.3, 0.8, and 4 mg/kg). The final concentration of DMSO in the injected solution should be minimized.
-
Administer the SC144 formulation or vehicle control (sesame oil with the same percentage of DMSO) via intraperitoneal (I.P.) injection daily for 15 consecutive days.[2]
e. Tumor Measurement and Data Analysis:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors to measure their final weight.
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.
Ovarian Cancer Xenograft Model
a. Cell Lines and Animal Models:
-
Commonly used ovarian cancer cell lines for xenograft studies include OVCAR-8 and Caov-3.
-
Patient-derived xenograft (PDX) models can also be established by implanting tumor cells from patient ascites or pleural effusions intraperitoneally into irradiated nude mice.
b. General Protocol:
-
Follow the general cell culture and preparation steps as outlined for the breast cancer model, adjusting for the specific requirements of the chosen ovarian cancer cell line.
-
For subcutaneous models, inject cells into the flank. For orthotopic or metastatic models, intraperitoneal injection is a common method.
-
Administer SC144 via intraperitoneal or oral (p.o.) routes. In one study, SC144 significantly inhibited tumor growth in an ovarian cancer mouse xenograft model through both I.P. and p.o. administration.
-
Monitor tumor growth using methods appropriate for the model (e.g., bioluminescence imaging for intraperitoneal tumors, caliper measurements for subcutaneous tumors).
Colorectal Cancer Xenograft Model
a. Cell Lines and Animal Models:
-
The HT29 and CT-26 (syngeneic) cell lines are frequently used for colorectal cancer xenograft studies.
-
For syngeneic models like CT-26, immunocompetent mice such as BALB/c are used.
b. General Protocol:
-
Establish subcutaneous tumors by injecting colorectal cancer cells into the flank of the appropriate mouse strain.
-
Initiate SC144 treatment once tumors are established. For the CT-26 model, daily I.P. administration of SC144 for 14 days has been shown to be effective.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the study endpoint, tumors can be excised for weight measurement and further analysis (e.g., qPCR for immune markers).
Pancreatic Cancer Xenograft Model
a. Cell Lines and Animal Models:
-
Patient-derived xenografts (PDXs) are often preferred for pancreatic cancer studies to better recapitulate the tumor microenvironment.
-
Immunodeficient mice (e.g., nude or NSG) are typically used for establishing pancreatic cancer xenografts.
b. General Protocol:
-
Orthotopic implantation of pancreatic tumor cells or tissue fragments into the pancreas of the mouse is a clinically relevant model. Subcutaneous models can also be utilized.
-
Administer SC144 and/or combination therapies (e.g., with paclitaxel) once tumors are established.
-
Monitor tumor growth via imaging (e.g., bioluminescence or ultrasound) or caliper measurements for subcutaneous tumors.
-
Assess treatment efficacy by measuring tumor volume, weight, and performing histological analysis at the end of the study.
Safety and Toxicology
Across the cited studies, SC144 is reported to have a favorable safety profile with no significant toxicity observed in normal tissues at therapeutic doses. Regular monitoring of animal body weight and general health is recommended throughout the experimental period.
These application notes and protocols are intended to serve as a comprehensive guide for the preclinical evaluation of SC144 in mouse xenograft models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
References
Application Notes and Protocols: CRISPR-Cas9 Screening with Anticancer Agent 144
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genetic screening in conjunction with Anticancer Agent 144, a potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B). Recent advancements in immuno-oncology have identified the PTPN2 signaling pathway as a critical regulator of anti-tumor immunity. CRISPR-based functional genomics offers a powerful approach to elucidate mechanisms of sensitivity and resistance to agents targeting this pathway, thereby accelerating the development of more effective cancer therapies. These protocols are intended to guide researchers in identifying novel gene targets that synergize with this compound to enhance its therapeutic efficacy.
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling researchers to systematically interrogate the genome to identify genes that modulate cellular responses to therapeutic agents.[1][2] this compound is a small molecule inhibitor targeting PTPN2 and PTP1B, with IC50 values in the low nanomolar range (<2.5 nM).[3][4] PTPN2 has been identified through in vivo CRISPR screening as a significant cancer immunotherapy target.[3][5][6] The deletion of PTPN2 in tumor cells has been shown to enhance the efficacy of immunotherapy by augmenting interferon-gamma (IFNγ)-mediated effects on antigen presentation and growth suppression.[3][5] This suggests that inhibiting PTPN2 with agents like this compound can sensitize tumors to immune-mediated killing.
A CRISPR-Cas9 screen in the presence of this compound can identify genetic perturbations that either enhance (sensitize) or diminish (resist) the drug's anticancer effects. This information is invaluable for discovering combination therapies, identifying patient stratification biomarkers, and understanding the intricate cellular signaling networks that influence therapeutic outcomes.
Scientific Background
PTPN2 is a key negative regulator of inflammatory signaling pathways. It acts on several critical components of the immune response, including the IFNγ receptor (IFNGR) and Janus kinases (JAKs). By dephosphorylating these targets, PTPN2 dampens the cellular response to IFNγ, a cytokine crucial for anti-tumor immunity. In the tumor microenvironment, IFNγ secreted by activated T cells and NK cells upregulates MHC class I expression on tumor cells, facilitating their recognition and elimination. By inhibiting PTPN2, this compound is hypothesized to amplify IFNγ signaling, leading to enhanced antigen presentation and tumor cell growth arrest.
A genome-wide or targeted CRISPR-Cas9 knockout screen can be employed to identify genes whose loss-of-function alters the sensitivity of cancer cells to this compound. For instance, a "positive selection" screen would identify gene knockouts that confer resistance to the drug, while a "negative selection" screen would reveal knockouts that increase sensitivity.
Data Presentation
Table 1: Hypothetical Results of a CRISPR-Cas9 Screen for Genes Modulating Sensitivity to this compound
| Gene Symbol | Gene Name | Screen Type | Phenotype | Log2 Fold Change (Treated vs. Untreated) | p-value | Potential Role |
| Top Hits - Sensitizers | ||||||
| SOCS1 | Suppressor of cytokine signaling 1 | Negative Selection | Sensitization | -3.2 | <0.001 | Negative regulator of JAK/STAT signaling |
| B2M | Beta-2-microglobulin | Negative Selection | Sensitization | -2.8 | <0.001 | Component of MHC class I |
| IRF2 | Interferon regulatory factor 2 | Negative Selection | Sensitization | -2.5 | <0.005 | Transcriptional repressor of IFN-stimulated genes |
| Top Hits - Resistors | ||||||
| IFNGR1 | Interferon gamma receptor 1 | Positive Selection | Resistance | +4.1 | <0.001 | Receptor for IFNγ |
| JAK2 | Janus kinase 2 | Positive Selection | Resistance | +3.7 | <0.001 | Key kinase in IFNγ signaling |
| STAT1 | Signal transducer and activator of transcription 1 | Positive Selection | Resistance | +3.5 | <0.001 | Transcription factor downstream of IFNγR |
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Modulators of this compound Sensitivity
Objective: To perform a genome-wide or targeted pooled CRISPR-Cas9 knockout screen to identify genes that, when knocked out, alter the sensitivity of cancer cells to this compound.
Materials:
-
Cancer cell line of interest (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Cas9-expressing stable cell line
-
Pooled lentiviral sgRNA library (whole-genome or focused on a specific gene family)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction enhancement reagent
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform and reagents
Methodology:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus and determine the viral titer.
-
-
Transduction of Cas9-Expressing Cancer Cells:
-
Plate the Cas9-expressing cancer cells.
-
Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[2]
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
CRISPR-Cas9 Screen:
-
Expand the transduced cell population.
-
Harvest a portion of the cells as a "time zero" reference sample.
-
Divide the remaining cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined IC50 concentration of this compound.
-
Culture the cells for a sufficient period to allow for gene knockout and phenotypic selection (typically 14-21 days). Maintain a sufficient number of cells to ensure library representation.
-
Harvest the cells from both the control and treatment groups.
-
-
Genomic DNA Extraction and sgRNA Library Amplification:
-
Extract genomic DNA from the "time zero," control, and treated cell populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
-
Next-Generation Sequencing (NGS) and Data Analysis:
-
Sequence the amplified sgRNA libraries using an NGS platform.
-
Align the sequencing reads to the sgRNA library reference file to determine the read count for each sgRNA.
-
Analyze the data to identify sgRNAs that are depleted (sensitizers) or enriched (resistors) in the this compound-treated population compared to the control population.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Workflow Diagram
References
- 1. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 4. researchgate.net [researchgate.net]
- 5. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target [ideas.repec.org]
Application Notes and Protocols for Anticancer Agent 144 in Inducing Synthetic Lethality
Introduction to Synthetic Lethality
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events leads to cell death, while a single event alone is viable.[1] In cancer therapy, this approach aims to exploit tumor-specific mutations. If a cancer cell has a mutation in gene A, it may become uniquely dependent on the function of gene B for survival. A drug that inhibits the protein product of gene B would then be synthetically lethal to the cancer cells, while having minimal effect on healthy cells that have a functional copy of gene A. This strategy allows for the selective targeting of cancer cells, a cornerstone of precision medicine.
The most clinically advanced examples of synthetic lethality are PARP inhibitors used in cancers with BRCA1 or BRCA2 mutations.[1][2] Cells with mutated BRCA genes are deficient in homologous recombination, a major DNA repair pathway. They become highly reliant on the PARP-mediated base excision repair pathway. Inhibiting PARP in these cells leads to the accumulation of lethal DNA damage.[2]
This document provides detailed application notes and protocols for two distinct small molecules referred to as "Anticancer Agent 144," each with a mechanism of action amenable to a synthetic lethality therapeutic strategy.
Application Note 1: Anticancer Agent SC144 (gp130 Inhibitor)
1.1 Background and Proposed Synthetic Lethal Interaction
SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a coreceptor for the interleukin-6 (IL-6) family of cytokines.[3][4] The binding of IL-6 to its receptor activates gp130, leading to the recruitment and activation of Janus kinases (JAKs) and subsequently the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the gp130/JAK/STAT3 signaling pathway is a hallmark of numerous cancers and is associated with proliferation, survival, angiogenesis, and immunosuppression.
SC144 inhibits gp130 activity, leading to the inactivation of STAT3 and the suppression of STAT3-regulated gene expression, ultimately causing cell-cycle arrest and apoptosis in cancer cells.[3][5] A proposed synthetic lethal strategy involves targeting cancers that have developed a dependency or "addiction" to the STAT3 signaling pathway due to upstream mutations (e.g., activating mutations in JAKs or inactivating mutations in negative regulators of the pathway like SOCS3). In these tumors, the inhibition of the critical downstream node gp130 by SC144 would be synthetically lethal.
1.2 Data Presentation
Table 1: In Vitro Cytotoxicity of SC144 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [3] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [3] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [3] |
| AsPC-1 | Pancreatic Cancer | Proliferation & viability inhibited in a dose-dependent manner starting at 0.5 µM | [6] |
| L3.6pl | Pancreatic Cancer | Proliferation & viability inhibited in a dose-dependent manner starting at 0.5 µM | [6] |
Table 2: Synergistic Effects of SC144 with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| HT29 | Colorectal Cancer | 5-Fluorouracil | Synergism | [7] |
| HT29 | Colorectal Cancer | Oxaliplatin | Synergism | [7] |
| MDA-MB-435 | Breast Cancer | Paclitaxel | Synergism | [7] |
1.3 Visualization
Caption: SC144 inhibits the gp130/STAT3 signaling pathway.
Caption: Experimental workflow for evaluating SC144 synthetic lethality.
1.4 Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of SC144 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Synergy Analysis with Chemotherapeutic Agents
-
Experimental Design: Use a checkerboard assay design. Prepare serial dilutions of SC144 and the second agent (e.g., Paclitaxel) horizontally and vertically in a 96-well plate.
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat cells with single agents and their combinations at various concentrations.
-
Viability Assessment: After 72 hours of incubation, assess cell viability using the MTT assay (Protocol 1).
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Application Note 2: this compound (Compound 444 - PTPN2/PTP1B Inhibitor)
2.1 Background and Proposed Synthetic Lethal Interaction
This compound (also known as compound 444) is a potent, dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[8][9] These phosphatases are critical negative regulators of multiple signaling pathways.
-
PTPN2: Attenuates JAK/STAT signaling and has recently been shown to negatively regulate the activation of KRAS.[10][11] Knockdown of PTPN2 promotes apoptosis in KRAS-dependent cancer cells.[10]
-
PTP1B: A well-established negative regulator of insulin and leptin signaling, it also dephosphorylates and inactivates SRC family kinases.
Proposed Synthetic Lethal Interaction: KRAS is one of the most frequently mutated oncogenes in human cancers. Many KRAS-mutant tumors are "addicted" to KRAS signaling for their proliferation and survival. Given that PTPN2 negatively regulates KRAS activation, inhibiting PTPN2 in KRAS-mutant cancers is hypothesized to be synthetically lethal. The dual inhibition of PTP1B may further enhance this effect by modulating other survival pathways. Therefore, this compound is proposed as a targeted therapy for KRAS-mutant cancers.
2.2 Data Presentation
Table 3: In Vitro Potency of this compound (Compound 444)
| Target | IC50 (nM) | Reference |
| PTPN2 | <2.5 | [8][9] |
| PTP1B | <2.5 | [8][9] |
2.3 Visualization
Caption: Proposed mechanism of this compound in KRAS-mutant cells.
Caption: Workflow to test synthetic lethality of PTPN2/B1B inhibition.
2.4 Experimental Protocols
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells (e.g., KRAS-mutant pancreatic cancer line vs. a KRAS-wildtype line) in a 6-well plate. Treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Analysis: Quantify the percentage of apoptotic cells in treated versus control and in KRAS-mutant versus KRAS-wildtype cells.
Protocol 4: KRAS Activation Assay (GTP-KRAS Pulldown)
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours). Lyse the cells in a magnesium-containing lysis buffer (MLB).
-
GTP-KRAS Pulldown: Incubate cell lysates with Raf1-RBD (Ras binding domain) agarose beads. These beads specifically bind to the active, GTP-bound form of KRAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for KRAS. Also, run a sample of the total cell lysate to determine the total KRAS levels.
-
Analysis: Compare the amount of GTP-bound KRAS in treated versus untreated cells to determine if inhibition of PTPN2 leads to a decrease in active KRAS.
References
- 1. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PTPN2 regulates the activation of KRAS and plays a critical role in proliferation and survival of KRAS-driven cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deletion of the protein tyrosine phosphatase gene PTPN2 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Anticancer agent 144" solubility and stability issues
Technical Support Center: Anticancer Agent 144
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound. The focus is on addressing common challenges related to the compound's limited solubility and variable stability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. For in vitro experiments, the recommended solvent is 100% dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted in cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity. Many new small-molecule anticancer drugs have low aqueous solubility, often requiring solubilization in co-solvents like DMSO.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents at 25°C.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | < 0.01 | < 0.02 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | < 0.02 | Practically insoluble. |
| Ethanol (100%) | 5.2 | 11.5 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | 22.6 | 50.0 | Highly soluble. Recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | 18.1 | 40.0 | Soluble. Alternative to DMSO. |
Q2: My compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue due to the low aqueous solubility of the compound. Here are several steps to mitigate precipitation:
-
Use Serum: If your experimental design allows, ensure the cell culture medium contains fetal bovine serum (FBS). Serum proteins, like albumin, can help solubilize hydrophobic compounds and prevent precipitation.
-
Increase Final Volume: Dilute the DMSO stock into a larger volume of medium. Avoid adding a small aliquot of stock solution to a small volume of medium.
-
Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the compound.
-
Vortex During Dilution: Add the DMSO stock to the medium drop-wise while vortexing or gently swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to immediate precipitation.
-
Consider Pluronic F-68: For challenging cases, adding a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium can improve solubility and stability.[2]
Q3: What are the stability characteristics of this compound in solution?
A3: The stability of this compound is dependent on temperature, pH, and light exposure. The primary degradation pathway is hydrolysis of the ester moiety, which is accelerated at both acidic and basic pH.
Quantitative Stability Data (Aqueous Buffer, 1% DMSO)
The following table shows the percentage of intact compound remaining after incubation under various conditions, as determined by HPLC analysis.
| Condition | 24 hours | 48 hours | 72 hours |
| Temperature | |||
| 4°C, pH 7.4 | >99% | 98% | 96% |
| 25°C (RT), pH 7.4 | 95% | 88% | 81% |
| 37°C, pH 7.4 | 85% | 72% | 60% |
| pH (at 37°C) | |||
| pH 5.0 | 75% | 55% | 40% |
| pH 7.4 | 85% | 72% | 60% |
| pH 8.5 | 70% | 48% | 30% |
Note: For cellular assays lasting longer than 24 hours, consider replacing the medium with freshly prepared compound solution to maintain a consistent effective concentration.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions prepared in 100% anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping vials in aluminum foil. Under these conditions, the DMSO stock is stable for at least 6 months. Aqueous dilutions are far less stable and should be prepared fresh for each experiment.
Section 2: Troubleshooting Guides
Problem: Inconsistent IC50 values or loss of potency in cellular assays.
This issue is often linked to the compound's solubility and stability. Use the following workflow to troubleshoot.
Caption: Workflow for troubleshooting inconsistent experimental results.
Problem: Compound degradation is suspected.
Several factors can contribute to the degradation of this compound. Refer to the diagram below to identify and mitigate potential causes.
Caption: Key factors that accelerate the degradation of Agent 144.
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder, MW = 452.3 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of the compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000
-
Mass (mg) = 0.010 mol/L * 0.001 L * 452.3 g/mol * 1000 = 4.52 mg
-
-
Procedure:
-
Carefully weigh 4.52 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution if needed.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: HPLC Method for Purity and Stability Assessment
This protocol describes a reverse-phase HPLC method for quantifying this compound and its primary hydrolytic degradant.[3][4]
-
Instrumentation & Columns:
-
HPLC system with a UV detector (e.g., PDA detector).[5]
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 30% B
-
15-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute samples (from stability studies or stock solutions) in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 10 µg/mL.
-
-
Expected Retention Times:
-
This compound: ~9.5 min
-
Hydrolytic Degradant: ~5.2 min
-
-
Analysis: Calculate the percentage of intact compound by integrating the peak area at the corresponding retention time and comparing it to the total peak area of the compound and its degradants.
Section 4: Scientific Background
Mechanism of Action: Inhibition of the Kinase X Signaling Pathway
This compound is a potent and selective small-molecule inhibitor of Kinase X, a critical enzyme in a signaling pathway frequently dysregulated in cancer.[6] Kinase X activation leads to the phosphorylation of downstream proteins, promoting cell proliferation and survival. By blocking the ATP-binding site of Kinase X, Agent 144 prevents this phosphorylation cascade, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Agent 144 inhibits the pro-survival Kinase X pathway.
References
- 1. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of pluronic nanosuspensions loading a novel insoluble anticancer drug both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjpn.org [rjpn.org]
- 6. A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis | Semantic Scholar [semanticscholar.org]
Optimizing "Anticancer agent 144" dosage for in vitro experiments
Welcome to the technical support center for Onco-inhibitor-144 (O-144). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of O-144 for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Onco-inhibitor-144 (O-144)?
A1: Onco-inhibitor-144 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) pathway, with primary activity against the p110α isoform.[1][2] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism, and is frequently hyperactivated in various cancers.[3][4] By inhibiting PI3K, O-144 effectively blocks the downstream signaling of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated PI3K pathway.
Q2: How should I dissolve and store O-144?
A2: O-144 is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution of 10 mM in dimethyl sulfoxide (DMSO). Gently vortex to ensure the compound is fully dissolved. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for up to 12 months. When preparing working concentrations, further dilute the stock solution in your cell culture medium. Note that the final DMSO concentration in your experiment should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: Which cancer cell lines are most sensitive to O-144?
A3: Cell lines with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN are generally more sensitive to O-144.[5] The PI3K pathway is a key driver in these cancers, making them particularly susceptible to PI3K inhibition.[4][5] We recommend starting with cell lines known to have these genetic alterations for initial experiments. Below is a table of IC50 values for O-144 in commonly used cancer cell lines.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in cell viability assays.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. Perform a cell count before and after seeding to confirm consistency.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Solution: Edge effects, caused by differential evaporation in the outer wells of a microplate, can lead to variability. To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Drug Concentration.
-
Solution: Prepare fresh serial dilutions of O-144 for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. Use calibrated pipettes to minimize errors in drug concentration.
-
-
Possible Cause 4: Suboptimal Incubation Time.
-
Solution: The optimal incubation time with O-144 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line.[6]
-
Issue 2: No significant decrease in cell viability even at high concentrations of O-144.
-
Possible Cause 1: Cell Line Resistance.
-
Solution: The selected cell line may have intrinsic or acquired resistance to PI3K inhibitors. This could be due to parallel signaling pathways (e.g., MAPK/ERK) compensating for the PI3K inhibition.[7] Confirm the PI3K pathway status of your cell line. Consider using a cell line known to be sensitive to PI3K inhibitors or investigating combination therapies to overcome resistance.[7][8]
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure that the O-144 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify the activity of your compound, test it on a sensitive positive control cell line (e.g., MCF7, known for its PIK3CA mutation).
-
-
Possible Cause 3: Insufficient Drug Exposure.
-
Solution: For highly proliferative cell lines, the effective concentration of O-144 may decrease over a long incubation period. Consider replenishing the media with freshly diluted O-144 every 24-48 hours.
-
Issue 3: Difficulty in detecting a decrease in phosphorylated Akt (p-Akt) via Western Blot.
-
Possible Cause 1: Suboptimal Drug Treatment Time.
-
Solution: Inhibition of Akt phosphorylation is an early event. A short treatment time (e.g., 1-4 hours) is often sufficient to observe a significant decrease in p-Akt levels. Perform a time-course experiment with shorter incubation periods to identify the optimal time point.
-
-
Possible Cause 2: Low Basal p-Akt Levels.
-
Solution: If the basal level of p-Akt in your untreated cells is low, detecting a further decrease can be challenging. You can stimulate the PI3K pathway by treating the cells with a growth factor (e.g., insulin or EGF) for a short period before adding O-144. This will increase the basal p-Akt level, making the inhibitory effect of O-144 more apparent.
-
-
Possible Cause 3: Issues with Antibody or Western Blot Protocol.
-
Solution: Ensure you are using a validated antibody specific for the correct phosphorylation site of Akt (e.g., Ser473 or Thr308).[9] Optimize your Western blot protocol, including protein extraction, gel electrophoresis, and antibody incubation conditions.[10][11] Always include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
-
Data Presentation
Table 1: IC50 Values of Onco-inhibitor-144 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (nM) after 72h |
| MCF7 | Breast Cancer | PIK3CA Mutant | 50 |
| T47D | Breast Cancer | PIK3CA Mutant | 80 |
| PC-3 | Prostate Cancer | PTEN Null | 120 |
| A549 | Lung Cancer | PIK3CA Wild-Type | 1500 |
| U87-MG | Glioblastoma | PTEN Null | 95 |
| MDA-MB-231 | Breast Cancer | PIK3CA Wild-Type | > 5000 |
Data are representative and may vary based on experimental conditions.
Table 2: Recommended Concentration Range for Key In Vitro Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/CCK-8) | 0.1 nM - 10 µM | 48 - 72 hours |
| Western Blot (p-Akt inhibition) | 10 nM - 1 µM | 1 - 4 hours |
| Apoptosis Assay (Annexin V) | 50 nM - 500 nM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of O-144 in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted O-144 solutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and calculate the IC50 value using appropriate software.
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of O-144 (e.g., 10 nM, 100 nM, 1 µM) for 1-4 hours. Include an untreated and a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.[9]
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Onco-inhibitor-144.
Caption: Experimental workflow for determining cell viability and IC50 using an MTT assay.
Caption: Troubleshooting logic for addressing high variability in cell viability assays.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Technical Support Center: Overcoming Resistance to Anticancer Agents
Disclaimer: The term "Anticancer agent 144" does not correspond to a specific, recognized therapeutic agent in publicly available scientific literature. It is likely a placeholder or an internal designation. To provide a valuable and accurate resource, this guide will focus on a well-characterized and clinically significant anticancer agent with extensively studied resistance mechanisms: Doxorubicin . The principles and methodologies described herein are broadly applicable to the study of resistance to many other chemotherapeutic drugs.
Doxorubicin: An Overview
Doxorubicin is an anthracycline antibiotic widely used in the treatment of a broad range of cancers, including breast, lung, ovarian, and bladder cancers, as well as leukemias and lymphomas. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. However, the development of resistance is a major clinical challenge that limits its efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Doxorubicin resistance?
A1: Doxorubicin resistance is multifactorial and can arise from several cellular changes:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a common mechanism. These transporters actively pump Doxorubicin out of the cell, reducing its intracellular concentration.
-
Altered Drug Target: Mutations or altered expression of topoisomerase II can prevent Doxorubicin from binding effectively to its target.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by Doxorubicin.
-
Evasion of Apoptosis: Increased expression of anti-apoptotic proteins (e.g., Bcl-2) or decreased expression of pro-apoptotic proteins (e.g., Bax) can render cells resistant to Doxorubicin-induced cell death.
-
Drug Inactivation: Cellular enzymes may metabolize Doxorubicin into less active forms.
-
Extracellular Vesicle-Mediated Resistance: Cancer cells can expel Doxorubicin via extracellular vesicles (EVs). Additionally, EVs from resistant cells can transfer resistance-conferring molecules, such as P-gp, to sensitive cells.[1][2]
Q2: How can I determine if my cell line has developed resistance to Doxorubicin?
A2: The most common method is to compare the half-maximal inhibitory concentration (IC50) of Doxorubicin in your potentially resistant cell line to that of the parental (sensitive) cell line using a cell viability assay, such as the MTT or CellTiter-Glo assay. A significant increase (typically >2-fold) in the IC50 value indicates the development of resistance.
Q3: What are some common experimental observations when studying Doxorubicin resistance, and what could they mean?
A3:
-
Observation: Decreased intracellular fluorescence of Doxorubicin in resistant cells compared to sensitive cells.
-
Possible Cause: Increased drug efflux, likely due to overexpression of P-gp or other ABC transporters.
-
-
Observation: Reduced levels of DNA double-strand breaks (visualized by γH2AX staining) in resistant cells after Doxorubicin treatment.
-
Possible Cause: Altered topoisomerase II activity or enhanced DNA repair mechanisms.
-
-
Observation: Lower levels of cleaved caspase-3 and PARP in resistant cells following Doxorubicin treatment.
-
Possible Cause: Evasion of apoptosis through upregulation of anti-apoptotic pathways.
-
Troubleshooting Guides
Problem 1: High variability in IC50 values from cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Variation in drug concentration. | Prepare fresh drug dilutions for each experiment and ensure thorough mixing. |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. |
Problem 2: No detectable difference in P-gp expression between sensitive and resistant cells, despite evidence of increased efflux.
| Possible Cause | Troubleshooting Step |
| Another ABC transporter is responsible (e.g., MRP1, BCRP). | Perform Western blotting or qRT-PCR for other known drug efflux pumps. |
| Post-translational modifications affecting P-gp activity. | Assess P-gp phosphorylation status. |
| Antibody for Western blot is not optimal. | Test different P-gp antibodies from various vendors and ensure appropriate positive and negative controls are used. |
| Issues with the efflux assay. | Optimize the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the incubation time. |
Quantitative Data Summary
The following table presents example data that might be generated when comparing a Doxorubicin-sensitive cell line (e.g., MCF-7) with its Doxorubicin-resistant derivative (e.g., MCF-7/ADR).
Table 1: Comparison of Doxorubicin-Sensitive and -Resistant Cell Lines
| Parameter | Sensitive Cells (MCF-7) | Resistant Cells (MCF-7/ADR) | Fold Change |
| Doxorubicin IC50 (µM) | 0.1 | 2.5 | 25 |
| Relative P-gp mRNA Expression | 1.0 | 15.2 | 15.2 |
| Relative Topoisomerase IIα mRNA Expression | 1.0 | 0.4 | -2.5 |
| Relative Bcl-2 Protein Expression | 1.0 | 4.8 | 4.8 |
| Intracellular Doxorubicin Accumulation (Relative Fluorescence Units) | 8500 | 1200 | -7.1 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of Doxorubicin in culture medium. Replace the medium in the wells with the Doxorubicin-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of Doxorubicin concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways in Doxorubicin Resistance
Caption: Key molecular pathways involved in Doxorubicin action and resistance.
Experimental Workflow for Investigating Doxorubicin Resistance
Caption: A typical experimental workflow for characterizing Doxorubicin resistance.
References
"Anticancer agent 144" toxicity in animal models
Technical Support Center: Anticancer Agent 144
This guide provides essential information, troubleshooting advice, and standardized protocols for researchers working with this compound in preclinical animal models. The data presented is based on comprehensive studies in standard rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity observed with Agent 144 in animal models?
A1: Preclinical studies indicate that the primary off-target toxicities of Agent 144 are related to the inhibition of key cellular kinases in non-tumor tissues. The most affected organs are typically the liver and hematopoietic system, leading to dose-dependent elevations in liver enzymes and myelosuppression.
Q2: What are the most common, non-lethal adverse effects seen in rodents during repeat-dose studies?
A2: At or near the Maximum Tolerated Dose (MTD), the most frequently observed clinical signs in both mice and rats include mild to moderate body weight loss (5-10%), lethargy, and localized alopecia or skin rash, particularly with prolonged dosing. Mild anemia and neutropenia are also common hematological findings.
Q3: Is there evidence of cardiotoxicity associated with Agent 144?
A3: In pivotal toxicology studies, Agent 144 has not been associated with significant cardiotoxicity at therapeutic dose levels. ECG monitoring in canine models showed no clinically relevant QT prolongation, and histopathological examination of cardiac tissue in rodents revealed no treatment-related abnormalities. However, caution is advised when co-administering with other agents known to affect cardiac function.
Q4: How should I properly monitor for and manage hematological toxicity during an efficacy study?
A4: We recommend weekly monitoring of complete blood counts (CBCs) via tail vein sampling. Key parameters to watch are neutrophils, platelets, and red blood cells. If Grade 3 or higher neutropenia or thrombocytopenia is observed (Absolute Neutrophil Count < 1,000/µL), a dose reduction of 25-50% or a temporary dosing holiday (e.g., 2-3 days) is recommended until counts recover.
Q5: What is the recommended vehicle for in vivo administration of Agent 144?
A5: For oral (p.o.) administration, Agent 144 should be formulated as a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween-80 in sterile water. For intraperitoneal (i.p.) injection, a solution in 10% DMSO, 40% PEG300, and 50% saline is recommended. Ensure the formulation is prepared fresh daily and sonicated to ensure homogeneity before dosing.
Troubleshooting Guides
Issue 1: Unexpected mortality is observed in animals, even in mid-dose groups.
-
Question: My study is showing unexpected deaths that do not appear to be dose-dependent. What could be the cause?
-
Answer:
-
Check Formulation and Dosing Accuracy: Immediately verify the formulation protocol. Ensure the agent is fully suspended/solubilized and that the dosing volume is calculated correctly for each animal's body weight. Inconsistent suspension can lead to accidental overdosing.
-
Evaluate Route of Administration: For oral gavage, ensure proper technique to prevent accidental tracheal administration, which can cause acute death. For i.p. injections, check for signs of peritonitis or accidental injection into an organ.
-
Review Animal Health Status: Assess the overall health of the animal colony. Pre-existing, subclinical infections can be exacerbated by the immunosuppressive effects of anticancer agents, leading to mortality.
-
Perform Necropsy: Conduct a gross necropsy on deceased animals immediately to identify potential causes, such as gavage error, internal bleeding, or organ abnormalities.
-
Issue 2: There is high variability in tumor growth inhibition (TGI) between animals in the same treatment group.
-
Question: The tumor volumes in my treated group are highly variable, making the TGI results difficult to interpret. How can I reduce this?
-
Answer:
-
Standardize Tumor Implantation: Ensure the tumor cell implantation technique is consistent. Use a consistent number of viable cells and inject them into the same anatomical location for all animals.
-
Randomize Animals: After tumors reach the target size (e.g., 100-150 mm³), randomize animals into treatment groups to ensure the mean and standard deviation of tumor volumes are similar across all groups at the start of the study.
-
Verify Dosing and Formulation: As with mortality, inconsistent formulation or inaccurate dosing can lead to variable drug exposure and, consequently, variable efficacy.
-
Monitor Plasma Drug Levels: If variability persists, consider a satellite pharmacokinetic (PK) study to determine if drug absorption and exposure are inconsistent between animals.
-
Issue 3: Animals are experiencing severe body weight loss (>20%), requiring euthanasia.
-
Question: My animals are losing more than 20% of their body weight, and I have to remove them from the study. What adjustments can I make?
-
Answer:
-
Re-evaluate the MTD: The dose you are using may be too high for the specific animal strain or the duration of your study. The MTD is typically defined as the dose causing ~10% reversible body weight loss. Consider reducing the dose by 25%.
-
Change the Dosing Schedule: Instead of a continuous daily schedule (e.g., QDx14), try an intermittent schedule (e.g., 5 days on / 2 days off) to allow animals time to recover between treatments.
-
Provide Supportive Care: Ensure easy access to food and water. Supplement with nutritional gels or wet mash, which can help maintain caloric intake and hydration.
-
Check for Dehydration: Dehydration can cause rapid weight loss. Check for signs like skin tenting. Provide supplemental hydration (e.g., subcutaneous saline) if necessary and approved by your institution's animal care committee.
-
Quantitative Toxicity Data
Table 1: Acute Toxicity (LD50) of Agent 144 in Rodents
| Species | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Mouse | CD-1 | Oral (p.o.) | 1850 | 1710 - 1990 |
| Mouse | CD-1 | Intraperitoneal (i.p.) | 450 | 415 - 485 |
| Rat | Sprague-Dawley | Oral (p.o.) | >2000 | N/A |
| Rat | Sprague-Dawley | Intravenous (i.v.) | 210 | 190 - 230 |
Table 2: Maximum Tolerated Dose (MTD) of Agent 144 in Repeat-Dose Studies
| Species | Strain | Dosing Schedule | MTD (mg/kg/day) | Primary Dose-Limiting Toxicity (DLT) |
| Mouse | Nude | QDx14, p.o. | 150 | Body Weight Loss, Neutropenia |
| Mouse | Nude | 5 days on/2 off, p.o. | 200 | Body Weight Loss |
| Rat | Wistar | QDx28, p.o. | 100 | Elevated ALT/AST, Myelosuppression |
Table 3: Key Hematological and Biochemical Findings in a 28-Day Rat Toxicity Study (Oral Dosing)
| Parameter | Vehicle Control (Mean ± SD) | Low Dose (50 mg/kg) (Mean ± SD) | High Dose (100 mg/kg) (Mean ± SD) | % Change from Control (High Dose) |
| Hematology | ||||
| White Blood Cells (K/µL) | 10.5 ± 1.8 | 8.1 ± 1.5 | 5.2 ± 1.1 | ↓ 50.5% |
| Neutrophils (K/µL) | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.9 ± 0.3 | ↓ 57.1% |
| Platelets (K/µL) | 850 ± 110 | 720 ± 95 | 550 ± 80 | ↓ 35.3% |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (U/L) | 45 ± 12 | 95 ± 25 | 210 ± 45 | ↑ 366.7% |
| Aspartate Aminotransferase (U/L) | 110 ± 20 | 180 ± 30 | 350 ± 60 | ↑ 218.2% |
| Blood Urea Nitrogen (mg/dL) | 22 ± 4 | 24 ± 5 | 25 ± 6 | No Significant Change |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow 1 week for acclimatization.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups (e.g., 50, 100, 150, 200 mg/kg).
-
Formulation: Prepare Agent 144 in the recommended vehicle (e.g., 0.5% methylcellulose / 0.1% Tween-80) daily.
-
Administration: Administer the agent or vehicle orally (p.o.) once daily (QDx14) for 14 consecutive days. Adjust dosing volume based on daily body weight measurements.
-
Monitoring:
-
Record body weights and clinical observations (activity, posture, fur) daily.
-
Monitor for signs of toxicity such as lethargy, anorexia, or diarrhea.
-
The endpoint for an individual animal is a body weight loss exceeding 20% or other signs of severe distress.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause animal death, severe morbidity, or a mean group body weight loss exceeding 10-15% by the end of the study, with recovery observed after treatment cessation.
Protocol 2: Collection and Preparation of Tissues for Histopathological Analysis
-
Euthanasia: At the study endpoint, euthanize animals using a humane, institutionally-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Necropsy: Perform a thorough gross necropsy immediately. Examine all major organs (liver, spleen, kidneys, heart, lungs, thymus, etc.) and any tumor tissue for visible abnormalities. Record all findings.
-
Tissue Collection: Collect samples of all major organs and any gross lesions.
-
Fixation: Immediately place collected tissues into labeled cassettes and immerse them in a volume of 10% neutral buffered formalin (NBF) that is at least 10 times the tissue volume. Allow tissues to fix for 24-48 hours at room temperature.
-
Processing: After fixation, transfer the tissue cassettes through a series of graded alcohols and xylene to dehydrate and clear the tissue.
-
Embedding: Embed the processed tissues in paraffin wax, ensuring correct orientation.
-
Sectioning: Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected animal mortality.
Caption: Suspected signaling pathway for Agent 144-induced hepatotoxicity.
Caption: Experimental workflow for a typical in vivo efficacy study.
SC144 Technical Support Center: Improving Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of SC144.
Frequently Asked Questions (FAQs)
Q1: What is SC144 and what is its primary mechanism of action?
SC144 is an orally active, small-molecule inhibitor of glycoprotein 130 (gp130).[1][2][3] Its mechanism involves binding to gp130, which is a crucial co-receptor for the interleukin-6 (IL-6) family of cytokines. This binding induces phosphorylation and deglycosylation of gp130, which in turn abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4] By inhibiting the gp130/STAT3 signaling pathway, SC144 can suppress the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis, leading to cell-cycle arrest and apoptosis in cancer cells.[2][5]
Q2: SC144 is described as "orally active." Why would I need to improve its bioavailability?
While SC144 is orally active, "oral activity" does not always imply optimal absorption or consistent performance.[1][6] Improving bioavailability is a common goal in drug development for several reasons:
-
Enhancing Therapeutic Efficacy: A higher and more consistent concentration of the drug at the target site can lead to a better therapeutic outcome.
-
Reducing Dosage: Improved absorption can allow for smaller doses to achieve the desired effect, potentially lowering costs and the risk of off-target side effects.
-
Minimizing Variability: High inter-subject variability in drug absorption can lead to unpredictable clinical outcomes. Enhancing bioavailability often involves reducing this variability.
-
Overcoming Formulation Challenges: The physicochemical properties of SC144, such as its poor solubility in aqueous solutions, can present challenges for both in vitro experiments and in vivo formulations, leading to inconsistent results.
Q3: What are the main factors that can limit the oral bioavailability of a compound like SC144?
The oral bioavailability of a small molecule is primarily limited by two factors, often categorized by the Biopharmaceutics Classification System (BCS):
-
Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Poorly soluble compounds often exhibit low bioavailability.[7]
-
Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream. Low permeability can be a significant barrier to absorption.[8]
Additional factors include first-pass metabolism in the gut wall or liver and degradation by the acidic or enzymatic environment of the GI tract.[8]
Signaling Pathway of SC144
The diagram below illustrates the mechanism by which SC144 inhibits the gp130/STAT3 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Anticancer Agent 144" Combination Therapy Antagonism
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected antagonistic effects when using "Anticancer Agent 144" in combination with other therapeutic agents. This guide provides a structured approach to troubleshooting these findings through a series of frequently asked questions and a step-by-step investigational guide.
Frequently Asked Questions (FAQs)
Q1: We expected synergy, but our results show antagonism. What does this mean?
A1: Antagonism occurs when the combined effect of two or more drugs is less than the sum of their individual effects.[1][2] This suggests that the drugs may be interfering with each other's mechanisms of action. It is a crucial finding that can provide insights into the underlying biology of the cancer cells and the pharmacology of the agents involved. While often viewed as an undesirable outcome, understanding antagonism is critical for designing effective combination therapies.[3][4]
Q2: What are the common mechanisms of drug antagonism in cancer therapy?
A2: Antagonism can arise from various interactions at the molecular, cellular, or systemic level. Common mechanisms include:
-
Chemical Antagonism: Direct chemical interaction between the two agents, forming an inactive complex.[5][6]
-
Pharmacokinetic Antagonism: One drug alters the absorption, distribution, metabolism, or excretion (ADME) of the other, reducing its concentration at the target site.
-
Receptor-Level Antagonism: Both drugs compete for the same receptor, but one is a weaker activator (partial agonist) or an inhibitor (antagonist).[5]
-
Signaling Pathway Interference: The two drugs target different points in a signaling network in a way that counteracts their effects. For example, one drug may cause a cell cycle arrest that prevents the action of a second drug which targets actively dividing cells.
-
Induction of Compensatory Pathways: One drug may activate a survival pathway that mitigates the cytotoxic effects of the second drug.
Q3: Could the observed antagonism be an artifact of our experimental setup?
A3: Yes, experimental design and execution can significantly influence the outcome of combination studies. Factors to consider include:
-
Dosing Schedule: The order and timing of drug administration can be critical. Administering drugs simultaneously versus sequentially can yield different outcomes.
-
Concentration Ratios: The observed interaction (synergy, additivity, or antagonism) can be highly dependent on the concentrations of the drugs used.[2]
-
Assay Choice: The endpoint being measured (e.g., cell viability, apoptosis, proliferation) and the assay used can influence the results. It is advisable to use multiple assays to confirm the findings.
-
Cell Line Specificity: The interaction between two drugs can be cell-type specific, depending on the genetic and signaling background of the cancer cells.
Troubleshooting Guide: Investigating Antagonism with "this compound"
This guide provides a systematic approach to understanding the antagonistic interaction observed between "this compound" and a partner drug.
Step 1: Confirm the Antagonistic Interaction
Q: How can we be certain that the observed effect is true antagonism?
A: Rigorous quantification is essential. The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach.[7][8]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram analysis provides a graphical representation of the interaction, where data points falling above the line of additivity indicate antagonism.[9][10][11]
Data Presentation: Quantifying Drug Interactions
Summarize your experimental data in a clear format to facilitate interpretation.
| Drug Combination | IC50 (Single Agent) | Combination Doses (for 50% effect) | Combination Index (CI) | Interaction |
| This compound | 10 µM | - | - | - |
| Partner Drug X | 50 µM | - | - | - |
| This compound + Partner Drug X | - | 8 µM + 45 µM | 1.7 | Antagonism |
This table presents hypothetical data for illustrative purposes.
Step 2: Evaluate the Experimental Design
Q: What aspects of our experimental protocol should we review?
A: A thorough review of your experimental design is a critical next step. Consider the following:
-
Dosing Schedule: Did you test simultaneous and sequential administration of the drugs? The order of addition can be critical.
-
Concentration Range: Was a full dose-response matrix tested? Antagonism might only occur at specific concentration ratios.
-
Assay Endpoint: Are you using a suitable assay? For example, if one drug causes cytostasis (inhibits proliferation) and the other is cytotoxic (kills cells), a simple viability assay might be misleading. Consider using assays that distinguish between these effects.[12]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic or cytostatic effects of single agents and their combinations.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of "this compound," the partner drug, and their combination at various ratios. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a period relevant to the cell doubling time and drug mechanism (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine IC50 values and to calculate the Combination Index (CI).[13]
Step 3: Investigate Potential Mechanisms of Antagonism
Q: How can we explore the biological basis for the observed antagonism?
A: This involves forming and testing hypotheses based on the known mechanisms of action of both drugs.
Hypothesis 1: Interference with Cell Cycle Progression
-
Rationale: If "this compound" induces cell cycle arrest in a phase where the partner drug is ineffective, this could lead to antagonism.
-
Experiment: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium iodide staining) after treatment with single agents and the combination.
Hypothesis 2: Modulation of a Key Signaling Pathway
-
Rationale: "this compound" might activate a pro-survival pathway that counteracts the effects of the partner drug.
-
Experiment: Use Western blotting to examine the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., MAPK, PI3K/AKT).[14]
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the semi-quantitative analysis of protein expression and phosphorylation.[15][16][17]
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK, phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatment conditions.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for assessing drug interactions.
Hypothetical Antagonistic Signaling Pathway
Caption: Drug 1 upregulates a survival pathway, antagonizing Drug 2.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting antagonism.
References
- 1. mythreyaherbal.com [mythreyaherbal.com]
- 2. Predicting and Quantifying Antagonistic Effects of Natural Compounds Given with Chemotherapeutic Agents: Applications for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Antagonism and Single Agent Dominance Result from Differences in Death Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Drug antagonism [journals.sumathipublications.com]
- 6. Drug antagonism - Wikipedia [en.wikipedia.org]
- 7. punnettsquare.org [punnettsquare.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
"Anticancer agent 144" inconsistent results in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in repeat experiments with Anticancer Agent 144. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor of the PTPN2/PTP1B signaling pathway. By dually targeting these phosphatases, it enhances anti-tumor immune responses and overcomes resistance to immunotherapy. Inconsistent results may arise from variations in the cellular context of this pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.[1][2] For optimal results, please adhere to the following guidelines:
-
Storage of Lyophilized Powder: Store at -20°C for long-term stability.
-
Reconstitution: Reconstitute the lyophilized powder in sterile DMSO to create a stock solution.
-
Stock Solution Storage: Aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: Prepare fresh working solutions from the stock solution for each experiment.
Q3: We are observing significant variability in IC50 values across experiments. What are the potential causes?
A3: Fluctuations in IC50 values are a common issue and can be attributed to several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Variations in the initial number of cells seeded can significantly impact results.[3] It is crucial to perform optimization experiments to determine the ideal seeding density for your specific cell line and assay duration.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the agent.[1][4]
-
Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, or instrumentation can introduce variability.
Troubleshooting Inconsistent Results
Issue 1: High Well-to-Well Variability within a Single Assay Plate
High variability within a single experiment can obscure true results. Below are potential causes and solutions.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media.
-
Pipetting Errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent dispensing.
Issue 2: Batch-to-Batch Variability in Experimental Outcomes
Inconsistent results between different experimental runs can be frustrating. Consider the following factors.
-
Reagent Quality: Use high-quality, fresh reagents. Serum, in particular, can have significant lot-to-lot variability, affecting cell growth and drug response.
-
Cell Line Integrity: Regularly perform cell line authentication to ensure you are working with the correct, uncontaminated cell line. Genetic drift can occur at high passage numbers, altering cellular responses.
-
Environmental Factors: Maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can impact cell physiology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the 10 mM stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Use the prepared working solutions immediately and do not re-freeze or reuse.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Prepare a single-cell suspension and count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (see Table 2) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time Point | Percent Degradation |
| -80°C | 6 months | < 1% |
| -20°C | 6 months | ~5% |
| 4°C | 1 week | ~10% |
| Room Temperature | 24 hours | ~20% |
Table 2: Recommended Seeding Densities for a 72-hour Assay
| Cell Line | Seeding Density (cells/well) |
| MCF-7 | 3,000 - 5,000 |
| A549 | 2,000 - 4,000 |
| HCT116 | 2,500 - 4,500 |
Visualizations
References
- 1. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
"Anticancer agent 144" degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 144. The information is designed to help identify and resolve potential issues related to the degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
A1: The stability of this compound can be influenced by several factors in cell culture media, including media composition, pH, temperature, and the presence of serum.[1][2] While specific degradation kinetics for every condition have not been fully elucidated, internal studies indicate that significant degradation can occur within 24-48 hours under standard cell culture conditions (37°C, 5% CO2). Researchers should empirically determine the stability in their specific experimental setup.
Q2: What are the common signs of this compound degradation in my experiments?
A2: Signs of degradation may include:
-
Reduced or inconsistent cytotoxic effects in your cell-based assays.[3]
-
A color change in the cell culture medium, which can sometimes be attributed to the degradation of components like tryptophan in the media.[4]
-
Precipitate formation in the stock solution or in the cell culture medium upon addition of the agent.
-
Discrepancies between expected and observed results in downstream assays.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
Prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize the exposure of stock solutions and media containing the agent to light and elevated temperatures.[5][6][7]
-
If using a solvent like DMSO for the stock solution, ensure the final concentration in the media is low (typically <0.5%) to avoid solvent-induced degradation or toxicity.[8]
-
Evaluate the stability of the agent in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section).
Q4: Can the degradation products of this compound affect my experimental results?
A4: Yes, degradation products can have unintended biological effects.[9][10][11] They may be less active, inactive, or even have a different biological activity, potentially leading to misinterpretation of experimental data. In some cases, degradation products can also be toxic to cells.[4]
Q5: What analytical methods can be used to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods to quantify the concentration of this compound and its degradation products over time.[12][13][14]
Troubleshooting Guides
Problem 1: Decreased or inconsistent anti-cancer activity observed in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | 1. Perform a time-course stability study of this compound in your specific cell culture medium at 37°C.[15] 2. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using HPLC or LC-MS to determine the rate of degradation. 3. If significant degradation is observed, consider reducing the incubation time or replenishing the medium with a fresh compound during the experiment. |
| Interaction with serum proteins. | 1. The presence of serum can sometimes stabilize compounds.[16] 2. Compare the stability of this compound in serum-free versus serum-containing media to assess the impact of serum proteins. |
| Incorrect storage of stock solutions. | 1. Ensure stock solutions are stored at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[8] 2. Prepare fresh dilutions from a new stock aliquot for each experiment. |
Problem 2: Visible precipitate in the cell culture medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the compound at the working concentration. | 1. Determine the aqueous solubility of this compound. 2. If the working concentration exceeds the solubility limit, consider using a lower concentration or a different solvent system for the stock solution. |
| Compound precipitation due to interaction with media components. | 1. Visually inspect the medium for precipitation immediately after adding the compound and over time. 2. If precipitation occurs, try pre-warming the medium to 37°C before adding the compound and mix gently. |
| pH-dependent solubility. | 1. Measure the pH of your cell culture medium. Most media are buffered to a pH of 7.2-7.4.[2] 2. Assess the solubility of this compound at different pH values to determine if this is a contributing factor. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under different conditions to illustrate potential degradation patterns.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | Remaining Compound in DMEM (%) | Remaining Compound in RPMI-1640 (%) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 88 | 85 |
| 8 | 75 | 70 |
| 24 | 40 | 35 |
| 48 | 15 | 10 |
Table 2: Effect of Serum on the Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | Remaining Compound in Serum-Free DMEM (%) | Remaining Compound in DMEM + 10% FBS (%) |
| 0 | 100 | 100 |
| 8 | 75 | 85 |
| 24 | 40 | 60 |
| 48 | 15 | 30 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS to 37°C.
-
-
Incubation:
-
Spike the pre-warmed media with this compound to a final concentration of 10 µM.
-
Incubate the media in a sterile container at 37°C in a 5% CO2 incubator.
-
-
Sampling:
-
Collect aliquots of the media at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately store the samples at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of the remaining this compound using a validated HPLC or LC-MS method.[12]
-
Calculate the percentage of the remaining compound at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. captivatebio.com [captivatebio.com]
- 9. Degradation of human collagen isoforms by Clostridium collagenase and the effects of degradation products on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation products of extracellular matrix affect cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Modifying "Anticancer Agent 144" for Enhanced Target Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying "Anticancer agent 144," a potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] The aim is to refine its molecular structure to achieve greater selectivity for one target over the other, thereby potentially reducing off-target effects and improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as compound 444) is a dual inhibitor of PTPN2 and PTP1B, with IC50 values of less than 2.5 nM for both enzymes.[1] These phosphatases are implicated in cancer cell signaling and metabolism, making them attractive targets for anticancer drug development.
Q2: Why is improving the target specificity of this compound important?
While dual inhibition can be advantageous in some contexts, enhancing specificity for either PTPN2 or PTP1B can lead to a more profound understanding of their individual roles in cancer biology. Furthermore, a more selective inhibitor is less likely to cause off-target toxicities, a common reason for the failure of drug candidates in clinical trials.[3] For instance, isoform-specific inhibitors of other enzymes have been shown to be safer therapeutic agents.[4]
Q3: What are the initial steps to consider when planning to modify this compound?
Before embarking on chemical modifications, it is crucial to have a robust set of assays to evaluate the potency and selectivity of any new analogs. This includes in vitro enzymatic assays for both PTPN2 and PTP1B, as well as cellular assays to assess on-target engagement and downstream signaling effects. A baseline characterization of the parent compound, this compound, in these assays is essential for comparison.
Troubleshooting Guides
Problem 1: Loss of Potency in Modified Analogs
Possible Cause: The chemical modification has disrupted a key interaction with the target enzyme's active site.
Troubleshooting Steps:
-
Computational Modeling: Employ molecular docking simulations to visualize the binding of your modified analog within the crystal structures of PTPN2 and PTP1B. This can help identify unfavorable steric clashes or the loss of important hydrogen bonds or hydrophobic interactions.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize a small library of analogs with systematic modifications around the point of change. This will help to understand the spatial and electronic requirements for potent inhibition.
-
Review Existing Literature: Examine published studies on other PTPN2 or PTP1B inhibitors to identify common pharmacophores and key binding interactions that are essential for activity.
Problem 2: Lack of Improvement in Target Selectivity
Possible Cause: The modification does not sufficiently differentiate between the active sites of PTPN2 and PTP1B.
Troubleshooting Steps:
-
Exploit Non-conserved Residues: Align the amino acid sequences of the PTPN2 and PTP1B active sites to identify non-conserved residues. Design modifications that can form specific interactions with these unique residues in your target of interest.
-
Allosteric Targeting: Investigate the possibility of designing inhibitors that bind to allosteric sites, which are often less conserved than the active site. This can provide a greater opportunity for achieving selectivity.
-
Fragment-Based Screening: Use fragment-based screening techniques to identify small chemical fragments that bind preferentially to the target of interest. These fragments can then be grown or linked to the core scaffold of this compound to enhance selectivity.
Experimental Protocols
Protocol 1: In Vitro Phosphatase Inhibition Assay
Objective: To determine the IC50 values of modified this compound analogs against PTPN2 and PTP1B.
Materials:
-
Recombinant human PTPN2 and PTP1B enzymes
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Modified this compound analogs dissolved in DMSO
-
96-well microplates
-
Microplate reader
Methodology:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the recombinant enzyme.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphatase substrate.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader (e.g., by measuring the absorbance at 405 nm for pNPP).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Data Presentation: Comparative Inhibitory Activity
| Compound | PTPN2 IC50 (nM) | PTP1B IC50 (nM) | Selectivity (PTP1B/PTPN2) |
| This compound | <2.5 | <2.5 | ~1 |
| Analog 1 | 15.2 | 3.1 | 0.2 |
| Analog 2 | 4.8 | 98.7 | 20.6 |
| Analog 3 | 150.4 | 125.8 | 0.8 |
Visualizations
Signaling Pathway of PTPN2 and PTP1B
Caption: PTPN2 and PTP1B signaling pathways and inhibition by this compound.
Experimental Workflow for Modifying this compound
Caption: Workflow for the modification and evaluation of this compound analogs.
References
"Anticancer agent 144" experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Anticancer Agent 144, a potent dual inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 444, is a dual inhibitor of the protein tyrosine phosphatases PTPN2 and PTPN1, with IC50 values below 2.5 nM.[1] Its primary mechanism of action is the enhancement of the JAK-STAT signaling pathway. By inhibiting PTPN2 and PTPN1, which are negative regulators of this pathway, this compound leads to increased phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This amplification of JAK-STAT signaling enhances anti-tumor immunity by promoting T-cell activation and rendering tumor cells more sensitive to interferon-gamma (IFNγ).
Q2: What are the expected cellular effects of treatment with this compound?
Treatment of cancer cells with this compound is expected to lead to:
-
Increased phosphorylation of STAT1 and STAT3.[1]
-
Enhanced expression of IFNγ response genes.
-
In combination with IFNγ, suppression of tumor cell growth.
-
Increased antigen presentation on tumor cells.
In immune cells, particularly T-cells, treatment is expected to cause:
-
Increased activation and proliferation.
-
Enhanced production of cytokines.
Q3: What are appropriate positive and negative controls for in vitro experiments with this compound?
-
Positive Controls:
-
A known activator of the JAK-STAT pathway, such as Interferon-gamma (IFNγ), can be used to confirm that the signaling pathway is responsive in the cell line being used.
-
For T-cell activation assays, a known stimulating agent like anti-CD3/CD28 antibodies should be used.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is essential to account for any effects of the solvent on the cells.
-
An inactive structural analog of this compound, if available, would be an ideal negative control.
-
Untreated cells should always be included as a baseline control.
-
Q4: In which cancer cell lines is this compound expected to be most effective?
The effectiveness of this compound is closely linked to the cellular dependence on the JAK-STAT pathway. Therefore, it is expected to be more effective in:
-
Tumor cells that are sensitive to the anti-proliferative effects of IFNγ.
-
In co-culture systems, its efficacy will be apparent in the presence of immune cells, particularly T-cells, which can mediate anti-tumor responses.
-
Cancer cell lines with intact JAK-STAT signaling components.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is insensitive to JAK-STAT pathway modulation. | Confirm that your cell line expresses the necessary components of the JAK-STAT pathway (e.g., IFNγ receptor, JAKs, STATs). Test the responsiveness of your cell line to IFNγ as a positive control. |
| Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Sub-optimal cell culture conditions. | Ensure cells are healthy, within a low passage number, and at an appropriate confluency at the time of treatment. |
Problem 2: Inconsistent or no change in STAT phosphorylation in Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Timing of cell lysis is not optimal to detect phosphorylation. | Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1 hr, 2 hrs) after treatment to capture the peak phosphorylation event. |
| Phosphatase activity in cell lysate. | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. |
| Antibody issues. | Ensure your primary antibodies for phosphorylated and total STAT proteins are validated and used at the recommended dilutions. Use appropriate positive controls (e.g., IFNγ-treated cell lysates) to confirm antibody performance. |
| Low protein concentration. | Ensure you are loading a sufficient amount of protein per well for detectable signal. |
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Reference |
| This compound | PTPN2 | <2.5 | [1] |
| PTPN1B | <2.5 | [1] |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) in fresh culture medium. If investigating synergy, also prepare dilutions of IFNγ (e.g., 0, 1, 10, 100 ng/mL). Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 value.
Western Blot for STAT Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (at a predetermined effective concentration) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include an IFNγ-treated positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (e.g., Tyr701) and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated STAT1 signal to the total STAT1 signal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
"Anticancer agent 144" batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 144. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor targeting the hypothetical "Kinase Suppressor of Ras" (KSR1) protein, a key scaffold protein in the Ras-RAF-MEK-ERK signaling pathway. By binding to the ATP-binding pocket of KSR1, Agent 144 disrupts the formation of the KSR1-RAF complex, thereby inhibiting downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells with activating RAS or BRAF mutations.
Q2: What are the common sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability can arise from several factors during the synthesis and purification process. These may include minor differences in the purity of starting materials, slight variations in reaction conditions (e.g., temperature, pressure), and the efficiency of the final purification steps. These can lead to differences in the compound's purity, the presence of trace impurities, or variations in crystalline form, all of which can impact its biological activity.
Q3: How should I store and handle this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. For creating stock solutions, we recommend using anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am observing lower-than-expected potency with a new batch of this compound. What should I do?
A4: First, please refer to the Troubleshooting Guide for Inconsistent Potency below. It is crucial to verify the integrity of your experimental setup, including cell line authentication and health, as well as the accuracy of your serial dilutions. If the issue persists after troubleshooting your experimental parameters, please contact our technical support with the batch number, and we can provide batch-specific quality control data and further assistance.
Troubleshooting Guides
Inconsistent Potency or Efficacy in Cell-Based Assays
If you are observing significant differences in the IC50 value or maximal effect (Emax) of this compound between experiments or with a new batch, follow these troubleshooting steps.
Troubleshooting Workflow for Inconsistent Potency
Caption: A flowchart to diagnose the root cause of inconsistent experimental results with this compound.
High Background Signal or Toxicity in Vehicle Control
Experiencing unexpected cell death or high background in your vehicle (e.g., DMSO) control group can confound your results.
Troubleshooting Workflow for Vehicle Control Issues
Caption: A decision tree to troubleshoot unexpected toxicity in vehicle-treated control groups.
Data Presentation
Table 1: Batch-to-Batch Comparison of this compound Potency
The following table summarizes the quality control data for three recent batches of this compound, assayed against the HCT116 colorectal carcinoma cell line.
| Batch Number | Purity (HPLC, %) | IC50 (nM) in HCT116 Cells | Emax (%) |
| A144-2301 | 99.2 | 55.3 | 92.5 |
| A144-2302 | 98.9 | 61.8 | 91.8 |
| A144-2303 | 99.5 | 52.1 | 93.1 |
Note: IC50 and Emax values represent the mean of three independent experiments.
Experimental Protocols
Protocol: Cell Viability (IC50) Determination using a Resazurin-Based Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
HCT116 cells (or other appropriate cancer cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Anhydrous DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized fluorescence against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound in the Ras-RAF-MEK-ERK signaling pathway.
Caption: this compound inhibits the KSR1 scaffold protein, disrupting the Ras-RAF-MEK-ERK pathway.
Quality Control Workflow for New Batches
This diagram outlines the recommended quality control workflow for incoming batches of this compound before use in critical experiments.
Caption: A streamlined quality control process for validating new batches of this compound.
"Anticancer agent 144" interference with assay reagents
This guide provides troubleshooting advice and frequently asked questions regarding "Anticancer Agent 144" and its potential interference with common laboratory assays. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a high background signal in our MTT assay when using this compound, even in wells without cells. What could be the cause?
A1: This is a common issue with compounds that can directly interact with the MTT reagent.[1] this compound is a colored compound and has reducing properties, which can lead to the chemical reduction of the yellow MTT tetrazolium salt to purple formazan, independent of cellular metabolic activity.[2] This results in a false-positive signal, indicating cell viability where there is none.
Q2: Our luciferase-based reporter assay shows an unexpected increase in signal in the presence of this compound. Is this a real activation of our reporter?
A2: Not necessarily. Small molecules can directly inhibit the firefly luciferase (FLuc) enzyme.[3][4] Paradoxically, this inhibition can sometimes stabilize the enzyme and protect it from degradation within the cell, leading to its accumulation and a net increase in the luminescence signal over time.[3][5] This can be misinterpreted as genuine activation of the reporter gene.
Q3: In our fluorescence-based assays, we see a decrease in signal intensity (quenching) at higher concentrations of this compound. Why is this happening?
A3: This is likely due to the intrinsic fluorescent properties of this compound. Many small molecules can absorb light at the excitation and/or emission wavelengths of the fluorophores used in your assay, a phenomenon known as fluorescence quenching.[6][7] This interference can lead to an underestimation of the true biological activity.
Q4: Can the formulation of this compound affect our experimental results?
A4: Yes. This compound has poor aqueous solubility. If not properly dissolved, it can form precipitates or aggregates in your assay medium.[8] These particles can scatter light, leading to inaccurate readings in absorbance- and fluorescence-based assays.[9] It is crucial to ensure the compound is fully dissolved in a suitable solvent like DMSO and then diluted to the final concentration in your assay medium, avoiding precipitation.
Troubleshooting Guides
Issue 1: High Background in Absorbance-Based Assays (e.g., MTT, XTT)
Symptoms:
-
High absorbance readings in control wells containing only media and this compound.
-
Inconsistent or unexpectedly high cell viability results.
Troubleshooting Steps:
-
Run a Compound-Only Control: Always include control wells with the complete assay medium and this compound at all tested concentrations, but without cells.
-
Subtract Background: Subtract the average absorbance of the compound-only control wells from the absorbance of the wells with cells.
-
Use an Alternative Assay: If the interference is significant, consider using an orthogonal assay that is less susceptible to interference from colored or reducing compounds, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
Issue 2: Signal Fluctuation in Luminescence-Based Assays (e.g., Luciferase)
Symptoms:
-
Unexpected increase or decrease in luminescence that does not correlate with the expected biological activity.
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition Assay: Test the effect of this compound directly on purified luciferase enzyme to determine if it is an inhibitor.
-
Use a Different Reporter System: If direct inhibition is confirmed, consider using a different reporter system, such as one based on Renilla luciferase, which may have a different inhibitor sensitivity profile.[4]
-
Validate with an Orthogonal Assay: Confirm your findings with a non-luminescent method, such as qPCR to measure reporter gene mRNA levels.
Issue 3: Signal Interference in Fluorescence-Based Assays
Symptoms:
-
Quenching (signal decrease) or autofluorescence (signal increase) that is dependent on the concentration of this compound.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Scan the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to determine its intrinsic fluorescence.[10]
-
Shift to Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced at lower wavelengths.[7][9] Using fluorophores that excite and emit at longer, red-shifted wavelengths can help mitigate this interference.
-
Incorporate Kinetic Readings: Instead of endpoint measurements, kinetic readings that measure a change in fluorescence over time can help subtract the stable background fluorescence of the compound.[6]
Data Presentation
Table 1: Interference of this compound in a Standard MTT Assay
| Concentration of Agent 144 (µM) | Absorbance (570 nm) with Cells | Absorbance (570 nm) without Cells (Compound-Only Control) | Corrected Absorbance |
| 0 (Vehicle) | 1.20 | 0.05 | 1.15 |
| 1 | 1.10 | 0.15 | 0.95 |
| 10 | 0.80 | 0.45 | 0.35 |
| 50 | 0.60 | 0.85 | -0.25 |
Table 2: Effect of this compound on Purified Firefly Luciferase Activity
| Concentration of Agent 144 (µM) | Relative Luminescence Units (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0% |
| 1 | 1,275,000 | 15% |
| 10 | 750,000 | 50% |
| 50 | 150,000 | 90% |
Experimental Protocols
Protocol 1: Assessing Compound Interference in the MTT Assay
-
Plate Seeding: Seed cells in a 96-well plate at the desired density and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to wells with cells and to a parallel set of wells containing only cell culture medium (compound-only control). Include vehicle-only controls for both sets.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to all wells and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Subtract the average absorbance of the compound-only controls from the corresponding wells with cells to obtain the corrected absorbance values reflecting true cell viability.
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing purified firefly luciferase enzyme. Prepare serial dilutions of this compound in the same buffer.
-
Assay Plate Setup: In a white, opaque 96-well plate, add the this compound dilutions.
-
Enzyme Addition: Add the luciferase enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the luciferase substrate (luciferin) to all wells.
-
Luminescence Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for identifying and mitigating assay interference.
References
- 1. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 5. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Reducing non-specific binding of P144 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing the P144 peptide, a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) signaling.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during experiments with the P144 peptide, with a focus on mitigating non-specific binding due to its hydrophobic nature.
Q1: I am observing high background and non-specific binding in my Western blot when using the P144 peptide. What could be the cause and how can I resolve this?
A1: High background with P144 is often linked to its hydrophobic properties, leading to aggregation and non-specific interactions with membranes and other proteins. Here are several strategies to mitigate this issue:
-
Proper Peptide Solubilization: P144 is poorly soluble in aqueous solutions.[1] Ensure complete solubilization before introducing it to your assay.
-
Recommended Procedure: First, attempt to dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO).[2] Subsequently, slowly add this stock solution to your aqueous buffer with gentle vortexing to reach the final desired concentration. Avoid directly dissolving the peptide in aqueous buffers. Sonication can also aid in dissolving the peptide and breaking up aggregates.[1]
-
-
Optimize Blocking Conditions: Inadequate blocking can lead to non-specific binding of both the peptide and antibodies.
-
Blocking Agents: Use a high-quality blocking agent such as 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubation Time: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing Steps: Insufficient washing can leave behind non-specifically bound peptide and antibodies.
-
Increase Wash Duration and Frequency: Perform at least three washes of 5-10 minutes each with TBST between antibody incubation steps.
-
-
Antibody Concentrations: High primary or secondary antibody concentrations can contribute to non-specific bands.
-
Titrate Antibodies: Perform a titration experiment to determine the optimal antibody dilution that provides a strong specific signal with minimal background.
-
Q2: My P144 peptide seems to precipitate out of solution during my cell culture experiment. How can I prevent this?
A2: Precipitation of P144 in cell culture media is a common issue due to its hydrophobicity.
-
Solubilization Strategy: As with Western blotting, prepare a concentrated stock solution in DMSO and then dilute it into your cell culture medium immediately before use. The final DMSO concentration in your culture should be kept low (typically below 0.5%) to avoid cytotoxicity.
-
Serum in Media: The presence of serum in the culture medium can help to stabilize the peptide and keep it in solution. If you are conducting experiments in serum-free media, consider adding a carrier protein like BSA (0.1%) to your media to improve P144 solubility.
-
Sonication: Briefly sonicating the final diluted peptide solution in media can help to disperse any small aggregates that may have formed.
Q3: I am not observing the expected inhibition of SMAD2 phosphorylation in my cell-based assay. What are some potential reasons for this?
A3: A lack of inhibitory effect could be due to several factors:
-
Peptide Inactivity: Ensure the P144 peptide has been stored correctly (typically lyophilized at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Insufficient Peptide Concentration: The effective concentration of P144 can vary between cell types. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in vitro have been reported in the range of 10 µg/mL to 200 µg/mL.[2]
-
Timing of Treatment: The timing of P144 treatment relative to TGF-β1 stimulation is critical. Pre-incubating the cells with P144 for a period before adding TGF-β1 is often necessary to allow for cellular uptake and target engagement.
-
Cellular Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness to both TGF-β1 and the inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for the P144 peptide based on published studies.
Table 1: In Vitro Effective Concentrations of P144 Peptide
| Cell Line/System | Assay | Effective Concentration | Observed Effect | Reference |
| Glioblastoma cell lines (A172, U-87 MG) | Proliferation, Apoptosis, Anoikis | 10 - 200 µg/mL | Decreased proliferation, increased apoptosis and anoikis. | [2] |
| Mouse embryo osteoblast precursor (MC3T3-E1) | Western Blot | 100 µg/mL | Suppressed PI3K and p-Akt expression, induced Bax expression. | |
| Human corneal epithelial (HCE) cells | Western Blot | Not specified | Decreased TGF-β1-stimulated pSMAD2 expression. | |
| Glioblastoma cell lines | Western Blot | Not specified | Reduced SMAD2 phosphorylation. | |
| Brain tumor cell lines (DAOY, A172, U87-MG) | MTT assay, Apoptosis ELISA | 100 µg/mL | Induced growth inhibition and apoptosis. |
Table 2: In Vivo Dosages of P144 Peptide
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Nude mice with human hypertrophic scars | Topical | 300 µg/mL in lipogel | Promoted scar maturation and improved morphology. | |
| Rabbit model of radiotherapy-induced fibrosis | Intravenous | ~3.5 mg/kg | Reduced fibrosis and decreased Smad2/3 phosphorylation. | |
| Rat model of choroidal neovascularization | Intravenous | 1 mg/mL | Reduced early CNV progression. | |
| Rat model of choroidal neovascularization | Intravitreal | 3 mg/mL | Reduced early CNV progression. |
Table 3: Binding Affinity of P144 Peptide Precursor
| Molecule | Ligand(s) | Binding Affinity | Reference |
| Betaglycan (from which P144 is derived) | TGF-β1, TGF-β2, TGF-β3 | Near nanomolar affinity |
Note: Specific IC50 and Kd values for the P144 peptide are not consistently reported in the reviewed literature.
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2 Inhibition by P144
This protocol details a method to assess the inhibitory effect of P144 on TGF-β1-induced phosphorylation of SMAD2 in a cellular context.
-
Cell Culture and Plating:
-
Culture your cells of interest to ~70-80% confluency.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
-
P144 Peptide Preparation:
-
Prepare a 10 mg/mL stock solution of P144 in sterile DMSO.
-
Vortex thoroughly and briefly sonicate if necessary to ensure complete dissolution.
-
-
Cell Treatment:
-
The following day, replace the culture medium with fresh, low-serum (e.g., 0.5-1% FBS) medium.
-
Add the desired final concentration of P144 (e.g., 100 µg/mL) to the appropriate wells by diluting the DMSO stock. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with P144 for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-SMAD2 (pSMAD2) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
To control for protein loading, the membrane can be stripped and re-probed for total SMAD2 or a housekeeping protein like GAPDH.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of P144.
Caption: Troubleshooting logic for high background with P144.
Caption: Experimental workflow for assessing P144 activity.
References
"Anticancer agent 144" data analysis and interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with various agents designated as "Anticancer agent 144." As this designation can refer to several distinct therapeutic agents, please select the specific agent you are working with from the options below to access relevant data analysis and interpretation guidance.
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
This compound (Compound 444): A Dual PTPN2/PTP1B Inhibitor
This section addresses challenges related to "this compound" (also known as compound 444), a potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Compound 444)?
A1: this compound is a dual inhibitor of the protein tyrosine phosphatases PTPN2 and PTP1B.[1][2] By inhibiting these phosphatases, it can enhance downstream signaling pathways that are normally suppressed, such as the JAK-STAT and insulin receptor signaling pathways, leading to potential anti-tumor effects.
Q2: What are the reported IC50 values for this agent?
A2: The agent exhibits potent inhibition of both PTPN2 and PTP1B.
| Target | IC50 Value |
| PTPN2 | <2.5 nM |
| PTP1B | <2.5 nM |
| Data sourced from MedChemExpress.[1][2] |
Q3: What are the key signaling pathways affected by PTPN2/PTP1B inhibition?
A3: PTPN2 and PTP1B are negative regulators of multiple signaling pathways. Their inhibition by Agent 144 is expected to activate pro-inflammatory and anti-tumor pathways. Key pathways include the JAK-STAT pathway (leading to increased interferon-gamma signaling) and the insulin receptor pathway.
Troubleshooting Guide
Q: My in vitro cell viability assays (e.g., MTT, CellTiter-Glo) show inconsistent IC50 values across experiments. What could be the cause?
A: Inconsistent IC50 values can stem from several factors:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment. Variations in starting cell number will significantly impact results.
-
Compound Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Treatment Duration: The timing of the assay is critical. A 48-hour versus a 72-hour incubation can yield very different IC50 values. Maintain consistent timing.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Test if varying serum concentrations affect your results and standardize it for all assays.
Q: I am not observing the expected increase in STAT1 phosphorylation via Western Blot after treatment. Why might this be?
A: This could be an issue with either the experimental conditions or the detection method.
-
Time Course: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 8h) to identify the peak phosphorylation time point.
-
Basal Phosphorylation Level: If the basal level of STAT1 phosphorylation in your cell line is very low, you may need to stimulate the pathway with a low dose of interferon-gamma (IFN-γ) to see the potentiating effect of the inhibitor.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-STAT1 antibody. Run positive controls, such as cells treated with a high dose of IFN-γ.
-
Phosphatase Activity: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your proteins during sample preparation.
Experimental Protocol: In Vitro Phosphatase Activity Assay
This protocol outlines a general method to confirm the inhibitory activity of Agent 144 on recombinant PTPN2 or PTP1B.
-
Reagents and Materials:
-
Recombinant human PTPN2 or PTP1B enzyme.
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
This compound (dissolved in DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted agent to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 70 µL of Assay Buffer containing the recombinant PTPN2 or PTP1B enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPP substrate to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Read the absorbance at 405 nm on a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of Agent 144 relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
SC144: A Pyrroloquinoxaline Derivative Targeting the gp130-STAT3 Pathway
This section addresses challenges related to SC144, a hydrazide class compound that inhibits the gp130-STAT3-survivin signaling axis.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SC144?
A1: SC144 is reported to block STAT3 signaling by binding to the gp130 receptor.[4] This interaction is thought to induce conformational changes in gp130, upregulating its phosphorylation while downregulating its glycosylation, ultimately inhibiting the downstream activation of STAT3 and the expression of target genes like survivin.[3][4]
Q2: In which cancer types has SC144 shown activity?
A2: SC144 has demonstrated potent cytotoxicity against a panel of both drug-sensitive and drug-resistant cancer cell lines, including breast, prostate, and colon cancers.[4][5] It has also shown synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil and paclitaxel.[5]
Q3: What are the typical IC50 values for SC144?
A3: The cytotoxic activity of SC144 varies across different cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MDA-MB-435 | Breast Cancer | 0.4 - 4 |
| LNCaP | Prostate Cancer | 0.4 - 4 |
| HCT116 | Colon Cancer | 0.4 - 4 |
| HT29 | Colon Cancer | 0.4 - 4 |
| Data range sourced from ResearchGate, citing a primary study.[4] |
Troubleshooting Guide
Q: My Western blot results for phospho-STAT3 (Tyr705) are variable after SC144 treatment. What should I check?
A: Variability in p-STAT3 levels can be challenging. Consider these points:
-
Stimulation Context: The effect of SC144 is best observed when the pathway is active. If your cells have low basal STAT3 activity, you should stimulate them with an appropriate cytokine, such as Interleukin-6 (IL-6), to activate the gp130/JAK/STAT3 axis before or during treatment with SC144.
-
Cellular Localization: STAT3 is active when phosphorylated and translocated to the nucleus. Fractionate your cell lysates into cytoplasmic and nuclear components to more accurately assess the pool of active, nuclear p-STAT3. A decrease in the nuclear fraction is a more robust indicator of inhibition than total p-STAT3 levels.
-
Downstream Targets: The ultimate goal of STAT3 inhibition is to reduce the expression of its target genes. Analyze the mRNA or protein levels of downstream targets like Survivin, Bcl-xL, or Cyclin D1 as a more reliable readout of SC144 activity.
Q: I am performing a combination therapy experiment with SC144 and a cytotoxic agent, but I am not seeing the expected synergy. How should I design my experiment?
A: The scheduling of drug administration is critical for observing synergy.[5]
-
Sequence of Administration: The effect can be schedule-dependent. Test different sequences:
-
SC144 followed by the cytotoxic agent.
-
The cytotoxic agent followed by SC144.
-
Co-administration of both agents.
-
-
Pre-treatment Time: Pre-treatment with SC144 may be necessary to inhibit pro-survival signaling before challenging the cells with a cytotoxic drug.[5] Experiment with different pre-treatment durations (e.g., 6, 12, or 24 hours).
-
Data Analysis: Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value < 1 indicates synergy. This is more rigorous than simply comparing viability curves by eye.
Experimental Workflow: Assessing Synergy
LN-144 (Lifileucel): A Tumor-Infiltrating Lymphocyte (TIL) Therapy
This section is intended for researchers working with the principles of TIL therapy, inspired by the clinical agent LN-144 (Lifileucel). The challenges discussed are framed for a pre-clinical or research setting.
Frequently Asked Questions (FAQs)
Q1: What is LN-144 (Lifileucel)?
A1: Lifileucel (formerly LN-144) is an autologous, cryopreserved tumor-infiltrating lymphocyte (TIL) cell therapy.[6] It is produced by isolating T cells from a patient's own tumor, expanding them to large numbers in a laboratory, and then infusing them back into the patient to attack the cancer.[7]
Q2: What is the therapeutic rationale for TIL therapy?
A2: The rationale is that tumors are infiltrated by lymphocytes that can recognize and kill cancer cells. However, these T cells are often present in low numbers or are suppressed by the tumor microenvironment. The LN-144 process isolates these tumor-specific T cells, "re-activates" and expands them ex vivo, and re-infuses them as a potent, targeted immunotherapy.[7]
Q3: What are the main steps in the LN-144 manufacturing and treatment process?
A3: The process involves several key stages:
-
Tumor Resection: A piece of the patient's tumor is surgically removed.[7]
-
TIL Isolation & Expansion: T cells are isolated from the tumor tissue and expanded over several weeks using Interleukin-2 (IL-2).
-
Cryopreservation: The expanded TIL product is cryopreserved for shipment and storage.
-
Lymphodepletion: The patient receives non-myeloablative lymphodepleting chemotherapy to make space for the new T cells.
-
TIL Infusion: The cryopreserved Lifileucel product is thawed and infused into the patient.
-
IL-2 Administration: The patient receives a short course of high-dose IL-2 to support the proliferation and activity of the infused TILs.
Troubleshooting Guide (Research Context)
Q: In our mouse xenograft model, the adoptively transferred TILs are failing to control tumor growth. What are potential reasons?
A: Failure of TIL therapy in pre-clinical models can be due to issues with the TILs, the host environment, or the tumor itself.
-
TIL Viability and Fitness: Assess the viability of your TIL product post-thawing and before injection. The expansion process can sometimes lead to T-cell exhaustion. Analyze exhaustion markers like PD-1, TIM-3, and LAG-3 on your TILs via flow cytometry.
-
Homing to the Tumor: The TILs must be able to traffic to the tumor site. Use fluorescently labeled TILs to track their location in vivo or perform immunohistochemistry on the tumor post-treatment to confirm TIL infiltration.
-
Host Environment: Successful TIL engraftment requires proper lymphodepletion in the animal model. Confirm that your lymphodepletion regimen (e.g., using cyclophosphamide or radiation) is effectively reducing host lymphocyte counts. Inadequate IL-2 support post-infusion can also lead to poor TIL persistence.
-
Tumor Microenvironment: The tumor may have a highly immunosuppressive microenvironment that inactivates the transferred TILs. Analyze the tumor for the presence of myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs).
Q: We are having difficulty expanding a sufficient number of TILs from our resected tumor fragments. How can we optimize the expansion?
A: Low TIL yield is a common challenge.
-
Tumor Quality: Start with fresh, non-necrotic tumor tissue. Necrotic tissue yields fewer viable lymphocytes.
-
Initial Culture Phase: The initial phase, where TILs migrate out of the tumor fragments, is critical. Ensure fragments are of an optimal size (e.g., 1-2 mm³) and that the initial culture medium is rich in IL-2.
-
Feeder Cells: For difficult-to-grow TILs, consider using irradiated allogeneic peripheral blood mononuclear cells (PBMCs) as feeder cells during the rapid expansion phase (REP) to provide necessary co-stimulatory signals.
-
Cytokine Cocktail: While IL-2 is standard, some protocols suggest that adding other cytokines like IL-15 and IL-21 may improve the expansion and functional quality of the final TIL product.
Experimental Workflow: Pre-clinical TIL Production and Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. hra.nhs.uk [hra.nhs.uk]
Validation & Comparative
A Comparative Analysis of Anticancer Agent SC144 and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology due to its pivotal role in tumor cell proliferation, survival, and metastasis. A growing number of small molecule inhibitors are being developed to target this transcription factor. This guide provides a comparative overview of the preclinical data for the novel anticancer agent SC144, a pyrroloquinoxaline derivative, and other notable STAT3 inhibitors, offering insights into their mechanisms of action and antitumor activities.
Mechanism of Action: An Indirect Approach
Unlike direct STAT3 inhibitors that target the SH2 or DNA-binding domains of the STAT3 protein, SC144 employs an indirect mechanism. It functions as a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, SC144 prevents the activation of the gp130/JAK signaling cascade, which in turn abrogates the phosphorylation and nuclear translocation of STAT3.[1] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[2]
In contrast, many other STAT3 inhibitors, such as Napabucasin (BBI608), OPB-31121, and AZD9150, are designed to directly interfere with STAT3 function. Napabucasin is an orally available inhibitor that is believed to target cancer stemness by inhibiting STAT3-mediated transcription.[3][4][5][6] OPB-31121 is an example of a direct STAT3 inhibitor that binds to the SH2 domain, preventing STAT3 dimerization and subsequent activation.[7][8][9][10][11] AZD9150 is a generation 2.5 antisense oligonucleotide that specifically downregulates STAT3 expression.[12][13][14][15][16]
In Vitro Efficacy: A Look at the Numbers
The following table summarizes the available in vitro cytotoxicity data for SC144 and other selected STAT3 inhibitors across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| SC144 | Ovarian Cancer | OVCAR-3 | 0.95 | --INVALID-LINK-- |
| Ovarian Cancer | OVCAR-5 | 0.49 | --INVALID-LINK-- | |
| Ovarian Cancer | OVCAR-8 | 0.72 | --INVALID-LINK-- | |
| Colorectal Cancer | HT29 | Not specified | --INVALID-LINK-- | |
| Napabucasin (BBI608) | Glioblastoma | U87MG | ~1.0 | [6] |
| Prostate Cancer | DU145 | 0.023 | [3] | |
| Various | Cancer Stem Cells | 0.291 - 1.19 | [3] | |
| AZD9150 | Neuroblastoma | AS | 0.99 | [13] |
| Neuroblastoma | NGP | 0.97 | [13] | |
| Neuroblastoma | IMR32 | 0.98 | [13] | |
| OPB-31121 | Gastric Cancer | SNU484 | Not specified | [7] |
| Leukemia | Primary cells | Not specified | [7] |
In Vivo Antitumor Activity
Preclinical in vivo studies in xenograft models have demonstrated the potential of SC144 and other STAT3 inhibitors to suppress tumor growth.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SC144 | Ovarian Cancer | Human ovarian cancer xenograft | 100 mg/kg, p.o. daily | 82% reduction in tumor volume | --INVALID-LINK-- |
| Breast Cancer | MDA-MB-435 | 4 mg/kg, i.p. daily | 60% inhibition | --INVALID-LINK-- | |
| Oral Cancer | Syngeneic MOC2-E6/E7 | Not specified | Significant reduction | [17] | |
| Napabucasin (BBI608) | Prostate Cancer | PC-3 and 22RV1 | 40 mg/kg, i.p. every 3 days | Significant reduction | [18] |
| Osteosarcoma | Orthotopic tibial osteosarcoma | Not specified | Reduced tumor volume | [19] | |
| Glioblastoma | Orthotopic glioma | Not specified | Suppressed tumor growth | [6] | |
| AZD9150 | Lymphoma | Patient-derived xenograft | Not specified | 67% inhibition (in combination with mouse STAT3 ASO) | [14] |
| Neuroblastoma | Reimplanted xenograft | Not specified | Significant decrease in secondary tumors | [13] | |
| OPB-31121 | Gastric Cancer | SNU484 xenograft | Not specified | Slowed tumor growth | [7] |
| Leukemia | Primary leukemia xenograft | Not specified | Slowed tumor growth | [7] |
Experimental Protocols
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cancer cells treated with a STAT3 inhibitor.
Materials:
-
Cancer cell lines with constitutive STAT3 activation (e.g., DU145, HepG2)
-
STAT3 inhibitor (e.g., SC144)
-
Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-STAT3, Rabbit anti-β-Actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG, Goat anti-mouse IgG
-
Chemiluminescent substrate (e.g., SuperSignal West Dura)
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor or vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total STAT3 and loading control, the membrane can be stripped and re-probed with antibodies against total STAT3 and β-Actin.[20][21]
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a STAT3 inhibitor.
Materials:
-
Cancer cell lines
-
STAT3 inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[22][23][24]
Visualizing the Pathways and Processes
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and points of intervention by SC144 and direct STAT3 inhibitors.
Experimental Workflow for In Vitro STAT3 Inhibitor Screening
Caption: A generalized workflow for the in vitro evaluation of STAT3 inhibitors.
Conclusion
SC144 represents a novel approach to targeting the STAT3 signaling pathway through the inhibition of the upstream receptor gp130. Preclinical data suggest its potential as a broad-spectrum anticancer agent. While direct comparisons with other STAT3 inhibitors are challenging due to the variability in published studies, the available data indicate that SC144 exhibits potent in vitro and in vivo antitumor activity. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of SC144 in relation to direct STAT3 inhibitors currently in development. The detailed experimental protocols provided herein offer a foundation for such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Napabucasin Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 10. scientificarchives.com [scientificarchives.com]
- 11. tvarditherapeutics.com [tvarditherapeutics.com]
- 12. STAT3 inhibition for cancer therapy: Cell-autonomous effects only? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. iris.unipa.it [iris.unipa.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT Cell Viability Assay [bio-protocol.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SC144: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SC144, a first-in-class small molecule inhibitor of glycoprotein 130 (gp130), across various cancer types. The information is compiled from preclinical studies to offer an objective overview of its performance against alternative therapies, supported by experimental data and detailed methodologies.
Mechanism of Action
SC144 exerts its anticancer effects by directly binding to gp130, a transmembrane protein crucial for signal transduction of the IL-6 cytokine family. This interaction induces phosphorylation and subsequent deglycosylation of gp130, leading to the abrogation of STAT3 and Akt phosphorylation and nuclear translocation. The inhibition of the gp130/STAT3 signaling pathway ultimately results in cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1]
Caption: SC144 Signaling Pathway.
In Vitro Efficacy: A Broad Spectrum of Activity
SC144 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines from various tumor origins. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay after 72 hours of exposure, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) |
| Ovarian | OVCAR-3 | 0.95 |
| OVCAR-5 | 0.49 | |
| OVCAR-8 | 0.72 | |
| NCI/ADR-RES | 0.14 | |
| Breast | MDA-MB-435 | 4.0 |
| MDA-MB-468 | 0.7 | |
| MCF-7 | 1.7 | |
| Colon | HCT116 p53+/+ | 0.6 |
| HCT116 p53-/- | 0.8 | |
| HT-29 | 0.9 | |
| Prostate | LNCaP | 0.4 |
| LNCaP (HER-2) | 0.4 | |
| Lung | A549 | 2.9 |
| NCI-H460 | 3.2 |
In Vivo Efficacy: Xenograft Models
The antitumor activity of SC144 has been evaluated in several mouse xenograft models.
| Cancer Type | Xenograft Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | OVCAR-8 | 10 mg/kg, i.p., daily for 58 days | 73% | [1] |
| Breast Cancer | MDA-MB-435 | 4 mg/kg, i.p., daily for 15 days | 60% | [2] |
| Pancreatic Cancer | L3.6pl & AsPC-1 | Not Available | Potent Inhibition (Specific data not available) | [3] |
Comparison with Standard of Care
A direct comparison of SC144 with standard-of-care treatments highlights its potential as a novel therapeutic agent.
| Cancer Type | Standard of Care | SC144 Performance |
| Ovarian Cancer | Platinum-based chemotherapy (e.g., Carboplatin) in combination with a taxane (e.g., Paclitaxel) | SC144 demonstrates significant single-agent in vivo efficacy. It also shows synergistic effects when combined with paclitaxel.[4][5][6] |
| Pancreatic Cancer | Gemcitabine-based chemotherapy or FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) | SC144 has been shown to inhibit pancreatic cancer cell proliferation and viability in vitro and demonstrates synergistic effects with paclitaxel in a PDAC mouse model.[3][7][8] |
Detailed Experimental Protocols
MTT Assay for IC50 Determination
The cytotoxicity of SC144 is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: MTT Assay Workflow.
Protocol Steps:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.[7]
-
The cells are then treated with SC144 at various concentrations for 72 hours.[7]
-
Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[7]
-
The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[7]
-
The absorbance is measured at 570 nm using a microplate reader.[7]
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]
Western Blot for STAT3 Phosphorylation
The effect of SC144 on the phosphorylation of STAT3 is assessed by Western blotting.
Protocol Steps:
-
Cell Lysis: Cancer cells are treated with SC144 for specified times. After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.[1][8]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[1]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][8]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.[1][8]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Animal Xenograft Studies
The in vivo antitumor efficacy of SC144 is evaluated using mouse xenograft models.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[1][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Treatment: Mice are randomized into control and treatment groups. SC144 is administered via intraperitoneal (i.p.) or oral (p.o.) route at specified doses and schedules.[1][2]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.[2][9]
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition is calculated at the end of the study.[1][2]
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines for animal care and use.[6]
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis: Anticancer Agent 144 Versus Standard Chemotherapy in Oncology Research
This guide provides a detailed comparison between the novel, targeted therapy "Anticancer Agent 144" and standard chemotherapy, offering insights into their respective mechanisms of action, efficacy, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The landscape of cancer treatment is continually evolving, with a significant shift from broad-spectrum cytotoxic agents to targeted therapies. This compound represents a new generation of precision medicine, designed to act on specific molecular targets that are key drivers of cancer cell growth and survival. In contrast, standard chemotherapy, while a long-standing and often effective treatment, typically functions by targeting all rapidly dividing cells, leading to a broader range of side effects. This guide will explore the comparative efficacy and methodologies for evaluating this compound against a standard chemotherapeutic agent in the context of preclinical research.
Mechanism of Action
This compound: Targeted Inhibition
This compound is a potent and selective inhibitor of the mutated BRAF V600E kinase. The BRAF V600E mutation is a common oncogenic driver in several cancers, including melanoma, colorectal cancer, and thyroid cancer. By specifically binding to the ATP-binding pocket of the mutated BRAF protein, this compound blocks its kinase activity. This, in turn, inhibits the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation, survival, and differentiation. The targeted nature of this agent is designed to spare healthy cells that do not harbor the BRAF V600E mutation, potentially leading to a more favorable safety profile.
Figure 1: Signaling pathway inhibited by this compound.
Standard Chemotherapy: DNA Damage
Standard chemotherapy, exemplified here by dacarbazine, functions as an alkylating agent. Following metabolic activation in the liver, dacarbazine generates a methylcarbonium ion that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This methylation of DNA leads to base-pair mismatching and the formation of DNA cross-links, which inhibit DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and apoptosis. As this mechanism is not specific to cancer cells but affects all rapidly dividing cells, it can lead to significant side effects, including myelosuppression and gastrointestinal toxicity.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound with standard chemotherapy in BRAF V600E-mutant melanoma cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | This compound (nM) | Standard Chemotherapy (Dacarbazine) (µM) |
| A375 (BRAF V600E) | 50 | 150 |
| SK-MEL-28 (BRAF V600E) | 75 | 200 |
| WM115 (BRAF V600E) | 60 | 175 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| This compound (25 mg/kg) | 85 |
| Standard Chemotherapy (Dacarbazine, 10 mg/kg) | 40 |
Data from a 21-day study in immunodeficient mice bearing A375 melanoma xenografts.
Experimental Protocols
In Vitro Cell Viability Assay
The half-maximal inhibitory concentration (IC50) was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cell lines (A375, SK-MEL-28, WM115) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Cells were treated with serial dilutions of this compound (1 nM to 10 µM) or standard chemotherapy (1 µM to 500 µM) for 72 hours.
-
Luminescence Reading: After incubation, CellTiter-Glo® reagent was added to each well, and luminescence was measured using a plate reader.
-
Data Analysis: The luminescence data was normalized to the vehicle-treated control wells, and IC50 values were calculated using a non-linear regression model.
Figure 2: Workflow for the in vitro cell viability assay.
In Vivo Xenograft Model
The in vivo efficacy was evaluated in a murine xenograft model.
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 A375 melanoma cells.
-
Tumor Growth: Tumors were allowed to grow until they reached an average volume of 150-200 mm³.
-
Randomization and Treatment: Mice were randomized into three groups (n=10 per group): vehicle control, this compound (25 mg/kg, oral gavage, daily), and standard chemotherapy (10 mg/kg, intraperitoneal injection, twice weekly).
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.
-
Endpoint: The study was concluded after 21 days, and the percentage of tumor volume reduction was calculated relative to the vehicle control group.
Conclusion
The preclinical data presented in this guide suggests that this compound demonstrates superior efficacy and selectivity compared to standard chemotherapy in models of BRAF V600E-mutated melanoma. The targeted mechanism of action of this compound leads to a more potent inhibition of cancer cell growth both in vitro and in vivo. These findings underscore the potential of targeted therapies to provide more effective and less toxic treatment options for specific patient populations defined by molecular biomarkers. Further clinical investigation is warranted to validate these preclinical results.
A Comparative Guide to Anticancer Agent 144 and Other PTPN2/PTP1B Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Anticancer agent 144 against other prominent dual inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B). This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
The inhibition of PTPN2 and PTP1B has emerged as a promising strategy in cancer immunotherapy. These phosphatases act as negative regulators of key signaling pathways that control T-cell activation and anti-tumor immunity. By inhibiting these enzymes, small molecules can enhance the body's natural defenses against cancer. This compound is a potent dual inhibitor of PTPN2 and PTP1B, demonstrating significant potential in preclinical studies. This guide provides a comparative analysis of this compound with other notable inhibitors in this class.
Quantitative Comparison of PTPN2/PTP1B Inhibitors
The following table summarizes the in vitro potency of this compound and other selected dual PTPN2/PTP1B inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating the potency of these compounds. Lower values indicate higher potency.
| Compound Name | PTPN2 IC50 (nM) | PTP1B IC50 (nM) | PTPN2 Ki (nM) | PTP1B Ki (nM) |
| This compound | <2.5[1] | <2.5[1] | Not Reported | Not Reported |
| Osunprotafib (ABBV-CLS-484) | 1.8[2][3] | 2.5[2][3] | Not Reported | Not Reported |
| Compound-182 | 0.58[4] | 0.63[4] | 0.26[4] | 0.34[4] |
| Tegeprotafib | 4.4[5][6] | 1-10[5][6] | Not Reported | Not Reported |
| PTPN2/1-IN-3 | 9.3[7] | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Therapeutic Rationale
PTPN2 and PTP1B are key negative regulators of the JAK-STAT and T-cell receptor (TCR) signaling pathways, which are crucial for anti-tumor immunity. Inhibition of these phosphatases leads to increased phosphorylation and activation of downstream targets, ultimately enhancing T-cell-mediated tumor cell killing.
Caption: PTPN2/PTP1B signaling pathway in anti-tumor immunity.
Experimental Methodologies
The following are generalized protocols for key experiments used to characterize PTPN2/PTP1B inhibitors.
In Vitro Phosphatase Inhibition Assay (Mobility Shift or Fluorescence-based)
This assay determines the IC50 of an inhibitor against PTPN2 and PTP1B.
-
Reagents and Materials:
-
Recombinant human PTPN2 and PTP1B enzymes.
-
Phosphatase substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) or a phosphopeptide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
96- or 384-well microplates.
-
Plate reader capable of measuring fluorescence or a system for detecting mobility shift.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the recombinant PTPN2 or PTP1B enzyme to the wells of the microplate.
-
Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate (e.g., DiFMUP).
-
Monitor the dephosphorylation of the substrate over time by measuring the change in fluorescence or by stopping the reaction and analyzing the product via a mobility shift assay.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of the inhibitors in a living organism, typically a mouse model.
-
Animal Model:
-
Immunocompetent mice (e.g., C57BL/6) are typically used.
-
Tumor cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) are implanted subcutaneously into the flanks of the mice.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test inhibitor (e.g., this compound) is formulated in a suitable vehicle for administration (e.g., oral gavage, intravenous injection).
-
The inhibitor is administered at a predetermined dose and schedule (e.g., daily, twice daily).
-
The control group receives the vehicle only.
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.
-
Further analysis, such as immunohistochemistry of the tumor microenvironment to assess immune cell infiltration, can be performed.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PTPN2/PTP1B inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Osunprotafib (ABBV-CLS-484) | Dual PTPN2/N1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound 182 | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Tegeprotafib (ABBV-CLS-579) | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Anticancer Agent SC144 and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the anticancer agent SC144 and its novel hydrazide-based analogs. SC144, a pyrroloquinoxaline derivative, has demonstrated significant cytotoxic activity across a range of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways.
Introduction to SC144
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a crucial signal transducer for the IL-6 family of cytokines.[1][2] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] This disruption of the gp130/STAT3 signaling cascade ultimately inhibits the expression of downstream anti-apoptotic proteins, most notably survivin, leading to cancer cell death.[1][2] SC144 has shown potent cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell lines.[3]
Comparative Cytotoxicity of SC144 and Analogs
A series of novel hydrazide-based analogs of SC144 were synthesized to explore their structure-activity relationships (SAR) and optimize their anticancer properties. The in vitro cytotoxic activity of these compounds was evaluated against a panel of six human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in the tables below.[4]
Table 1: IC50 Values (µM) of SC144 and Analogs in Colorectal and Ovarian Cancer Cell Lines [4]
| Compound | HCT116 (Colon) | HT29 (Colon) | SKOV-3 (Ovarian) |
| SC144 (Reference) | 0.4 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Analog 9 | 0.5 ± 0.1 | 1.5 ± 0.3 | 0.7 ± 0.2 |
| Analog 12 | 0.3 ± 0.05 | 1.0 ± 0.2 | 0.6 ± 0.1 |
Table 2: IC50 Values (µM) of SC144 and Analogs in Breast and Prostate Cancer Cell Lines [4]
| Compound | MDA-MB-231 (Breast) | MCF-7 (Breast) | PC-3 (Prostate) |
| SC144 (Reference) | 2.5 ± 0.4 | 1.8 ± 0.3 | 3.1 ± 0.5 |
| Analog 9 | 2.1 ± 0.3 | 1.5 ± 0.2 | 2.8 ± 0.4 |
| Analog 12 | 1.9 ± 0.2 | 1.3 ± 0.2 | 2.5 ± 0.3 |
Data represents the mean ± standard deviation from three independent experiments.
Among the synthesized analogs, compounds 9 and 12 demonstrated comparable or slightly improved potency compared to the reference compound SC144 across the tested cell lines.[4] Notably, compound 12 exhibited excellent in vivo efficacy in preliminary human ovarian cancer mouse xenograft studies.[4]
Signaling Pathway and Experimental Workflow
The mechanism of action of SC144 and its analogs involves the targeted inhibition of the gp130-STAT3-survivin signaling pathway. A diagram illustrating this pathway is provided below.
Caption: SC144 inhibits the gp130 signaling pathway.
The preclinical evaluation of these anticancer agents typically follows a structured workflow, beginning with in vitro screening and progressing to in vivo studies for promising candidates.
Caption: Preclinical evaluation workflow for anticancer agents.
Experimental Protocols
MTT Cytotoxicity Assay
The in vitro cytotoxicity of SC144 and its analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29, SKOV-3, MDA-MB-231, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
SC144 and analog compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SC144 and its analogs in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
SC144 and its analogs, particularly compounds 9 and 12, represent a promising class of anticancer agents targeting the gp130-STAT3-survivin signaling pathway.[4] The data presented in this guide provides a foundation for further preclinical and clinical development of these compounds. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers investigating these and other novel anticancer therapies.
References
- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SC144 and Alternative STAT3 Pathway Inhibitors in Oncology Research
A Reproducibility and Efficacy Guide for Researchers
Published for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical anticancer agent SC144 and alternative compounds targeting the STAT3 signaling pathway. The objective is to offer a comprehensive overview of their reproducibility and performance based on available experimental data, facilitating informed decisions in research and development.
Introduction to SC144 and the gp130-STAT3 Signaling Pathway
SC144 is a novel, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical co-receptor for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, SC144 disrupts the downstream activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. Therefore, targeting this pathway with inhibitors like SC144 presents a promising therapeutic strategy. This guide compares the preclinical efficacy of SC144 with two other well-documented STAT3 pathway inhibitors: Bazedoxifene, a selective estrogen receptor modulator (SERM) also found to inhibit gp130, and S3I-201, a direct STAT3 inhibitor.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for evaluating these anticancer agents.
Caption: The gp130-STAT3 signaling pathway and points of inhibition.
Caption: A generalized workflow for preclinical evaluation of anticancer agents.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies of SC144, Bazedoxifene, and S3I-201.
Table 1: In Vitro Cytotoxicity (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SC144 | MDA-MB-435 | Breast Cancer | 0.4 - 4 | [3] |
| LNCaP | Prostate Cancer | 0.4 - 4 | [3] | |
| HCT116 p53+/+ | Colon Cancer | 0.4 - 4 | [3] | |
| HCT116 p53-/- | Colon Cancer | 0.4 - 4 | [3] | |
| HT29 | Colon Cancer | 0.4 - 4 | [3] | |
| OVCAR-8 | Ovarian Cancer | ~2 | [4] | |
| Caov-3 | Ovarian Cancer | ~2 | [4] | |
| Bazedoxifene | A549 | Non-Small Cell Lung Cancer | 8.0 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 12.7 | [5] | |
| HEPG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective | [6] | |
| HCT-15 | Colon Cancer | Not explicitly stated, but effective | [7] | |
| DLD-1 | Colon Cancer | Not explicitly stated, but effective | [7] | |
| S3I-201 | MDA-MB-435 | Breast Cancer | ~100 | [8] |
| MDA-MB-453 | Breast Cancer | ~100 | [8] | |
| MDA-MB-231 | Breast Cancer | ~100 | [8] | |
| HepG2 | Hepatocellular Carcinoma | Potentiates other agents | [8] | |
| Huh-7 | Hepatocellular Carcinoma | Potentiates other agents | [8] | |
| SNU-475 | Hepatocellular Carcinoma | 15 | [9] | |
| SNU-182 | Hepatocellular Carcinoma | 200 | [9] | |
| SNU-398 | Hepatocellular Carcinoma | 150 | [9] | |
| Huh-7 | Hepatocellular Carcinoma | 150 | [9] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
This table summarizes the in vivo anticancer activity of the compounds in mouse xenograft models.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| SC144 | OVCAR-8 (Ovarian) | 10 mg/kg, i.p. daily | ~73% | |
| MDA-MB-435 (Breast) | 4 mg/kg | 60% | [10] | |
| MOC2 (Oral) | Not specified | Significant reduction | [11] | |
| CT-26 (Colon) | Not specified | Significant reduction | [11] | |
| Bazedoxifene | UM-SCC-74A (Head & Neck) | 8 mg/kg | 64% at day 27 | [12] |
| HEPG2 (Hepatocellular) | Not specified | Significant suppression | [6] | |
| HCT-15 (Colon) | 10 mg/kg, oral daily | Significant | [7] | |
| DLD-1 (Colon) | 10 mg/kg, oral daily | Significant | [7] | |
| Capan-1 (Pancreatic) | Not specified | Significant | [13] | |
| S3I-201 | MDA-MB-231 (Breast) | 5 mg/kg, i.v. every 2-3 days | Strong growth inhibition | [8] |
| 4T1 (Breast) | Not specified | Strong antitumor effect | [14][15] | |
| HCC Xenograft | Not specified | Decreased tumor burden | [16] |
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V.[18]
-
Cell Preparation: Harvest and wash cells with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.[19]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[19]
-
Analysis: Analyze the stained cells by flow cytometry.[20] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[18]
Western Blot for STAT3 Signaling
Western blotting is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[21]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[22] A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
In Vivo Mouse Xenograft Model
This model is used to evaluate the in vivo efficacy of anticancer agents.[24]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[25][26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Comparative Discussion
Based on the available preclinical data, SC144 demonstrates potent in vitro cytotoxicity against a range of cancer cell lines, with IC50 values generally in the low micromolar range.[3] This potency appears to be greater than that of S3I-201, which typically shows IC50 values in the higher micromolar range.[8][9] Direct comparison of IC50 values with Bazedoxifene is challenging as many studies report its effectiveness without specifying a precise IC50.
In vivo, SC144 has shown significant tumor growth inhibition in ovarian, breast, oral, and colon cancer models.[10][11] Bazedoxifene also exhibits robust in vivo efficacy across several cancer types, including head and neck, hepatocellular, colon, and pancreatic cancers.[6][7][12][13] S3I-201 has demonstrated strong in vivo antitumor effects in breast and hepatocellular carcinoma models.[8][16]
A key advantage of SC144 and Bazedoxifene is their oral bioavailability, which is a desirable characteristic for clinical development.[4] S3I-201 has primarily been evaluated via intravenous administration in the cited studies.[8]
In terms of mechanism, SC144 and Bazedoxifene act upstream by inhibiting the gp130 co-receptor, which may offer a different therapeutic window compared to the direct STAT3 inhibitor S3I-201. Inhibition at the receptor level could potentially mitigate off-target effects associated with inhibiting a more downstream and pleiotropic signaling node like STAT3.
Conclusion
SC144 is a promising preclinical anticancer agent with a well-defined mechanism of action and potent in vitro and in vivo activity. When compared to Bazedoxifene and S3I-201, SC144 demonstrates comparable or, in some cases, superior potency in vitro. All three agents show significant in vivo efficacy, highlighting the therapeutic potential of targeting the STAT3 signaling pathway. The choice of which agent to pursue in a research or drug development program will likely depend on the specific cancer type, the desired route of administration, and the tolerability profile in further preclinical and clinical studies. The detailed protocols provided in this guide should aid in the reproducible evaluation of these and other STAT3 pathway inhibitors.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bazedoxifene exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bazedoxifene enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced anti-tumor efficacy of S3I-201 in breast cancer mouse model through Wharton jelly- exosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Dual PTPN2/PTP1B Inhibitors: A Comparative Guide to "Anticancer Agent 144" and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of "Anticancer agent 144" (HY-156608), a potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTPN1B). Due to the limited public availability of specific preclinical data for "this compound," this guide will utilize data from the structurally and functionally similar, clinically evaluated compound ABBV-CLS-484 (Osunprotafib) as a representative agent for this class of dual inhibitors. This comparative analysis aims to equip researchers with the necessary data and methodologies to evaluate the therapeutic potential of this promising class of anticancer agents.
Abstract
Dual inhibition of PTPN2 and PTPN1B has emerged as a novel and promising strategy in cancer immunotherapy. These phosphatases are critical negative regulators of inflammatory signaling pathways in both tumor cells and immune cells. Their inhibition can enhance anti-tumor immunity by promoting T-cell activation and rendering tumor cells more susceptible to immune-mediated killing. "this compound" is a potent dual inhibitor of PTPN2 and PTP1B with IC50 values below 2.5 nM.[1] This guide summarizes the mechanism of action, preclinical data of a representative compound, and detailed experimental protocols relevant to the evaluation of this class of inhibitors.
Data Presentation: Comparative Performance of Dual PTPN2/PTP1B Inhibitors
The following tables summarize the quantitative data for ABBV-CLS-484 (Osunprotafib) as a representative dual PTPN2/PTP1B inhibitor.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| ABBV-CLS-484 (Osunprotafib) | PTPN1 (PTP1B) | 2.5 | Selective for PTPN1 and PTPN2 over PTP6N and PTP11N (IC50s >10 µM). Also inhibits PTPN9 (IC50 = 15 nM).[2] |
| PTPN2 | 1.8 | ||
| "this compound" (HY-156608) | PTPN1/PTPN2 | <2.5 | Data not publicly available. |
Table 2: Preclinical Efficacy in a Murine Melanoma Model (B16-F1)
| Treatment Group | Dosage | Outcome |
| ABBV-CLS-484 (1 µM) + IFN-γ | In vitro | Potentiated IFN-γ-induced decreases in B16-F1 cell proliferation.[2] |
| ABBV-CLS-484 + anti-PD-L1 antibody | 20 mg/kg per day (in vivo) | Reduced tumor volume.[2] |
| ABBV-CLS-484 (monotherapy) | 20 mg/kg per day (in vivo) | Increased number of CD8+ effector T cells, NK T cells, neutrophils, and monocytes expressing high levels of IFN-γ-induced genes. Increased M1 and decreased M2 macrophages in the tumor microenvironment.[2] |
Experimental Protocols
In Vitro Phosphatase Activity Assay
This protocol is designed to determine the inhibitory activity of a compound against PTPN2 and PTPN1B.
Materials:
-
Recombinant human PTPN2 and PTPN1B enzymes
-
Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound ("this compound" or alternative) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the recombinant PTPN2 or PTPN1B enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Monitor the fluorescence intensity (excitation/emission ~358/450 nm) over time using a plate reader.
-
Calculate the rate of the enzymatic reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tumor Cell Sensitivity to T-cell Mediated Killing Assay
This assay evaluates the ability of a test compound to sensitize tumor cells to killing by cytotoxic T-lymphocytes (CTLs).
Materials:
-
Target tumor cell line (e.g., B16-F1 melanoma)
-
Effector T-cells (e.g., activated human CD8+ T-cells)
-
Culture medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics
-
Test compound
-
Recombinant human IFN-γ
-
Cell viability dye (e.g., Calcein-AM) or cytotoxicity assay kit (e.g., LDH release)
-
96-well culture plates
Procedure:
-
Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
Treat the tumor cells with the test compound at various concentrations, with or without IFN-γ, for 24-48 hours.
-
Co-culture the pre-treated tumor cells with activated T-cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubate the co-culture for 18-24 hours.
-
Measure tumor cell viability or cytotoxicity using a chosen assay method.
-
Calculate the percentage of specific lysis for each condition.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16-F1 tumors)
-
Tumor cell line (e.g., B16-F1 melanoma)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
(Optional) Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound, checkpoint inhibitor, combination therapy).
-
Administer the treatments according to the planned schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
-
Analyze the tumor growth curves and other relevant endpoints to determine the efficacy of the treatment.
Mandatory Visualization
Caption: Signaling pathway of dual PTPN2/PTP1B inhibition.
Caption: Experimental workflow for evaluating dual PTPN2/PTP1B inhibitors.
References
Benchmarking "Anticancer agent 144" against clinical candidates
As a preliminary note, the term "Anticancer agent 144" can refer to two distinct investigational treatments: SC144 , a small molecule inhibitor, and LN-144 (lifileucel) , a form of adoptive cell therapy. This guide will focus on SC144 , a novel pyrroloquinoxaline derivative that has demonstrated broad-spectrum anticancer activity in preclinical studies.
Benchmarking SC144 Against Clinical Candidates
This guide provides a comparative overview of SC144 against established chemotherapeutic agents, focusing on its mechanism of action, in vitro cytotoxicity, and synergistic effects in combination therapies.
Mechanism of Action: Targeting the gp130-STAT3 Signaling Pathway
SC144 exerts its anticancer effects by inhibiting the gp130-STAT3 signaling pathway.[1] This pathway is a critical mediator of cell survival, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers. SC144 has been shown to directly bind to gp130, a transmembrane receptor, leading to the upregulation of its phosphorylation and downregulation of its glycosylation.[1] This modulation of gp130 activity ultimately inhibits the phosphorylation of STAT3, a key downstream transcription factor. The suppression of STAT3-mediated gene expression results in the inhibition of cell-cycle progression and angiogenesis, leading to apoptosis (programmed cell death).[1] A key target downregulated by SC144 is survivin, an anti-apoptotic protein frequently overexpressed in tumors.[1][2]
Caption: SC144 inhibits the gp130-STAT3 signaling pathway.
Comparative In Vitro Cytotoxicity
SC144 has demonstrated potent cytotoxicity against a range of human cancer cell lines, including those resistant to conventional chemotherapies.[1][3] The table below summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in various cancer cell lines compared to standard chemotherapeutic agents.
| Cell Line | Cancer Type | SC144 IC50 (µM) | Paclitaxel IC50 (nM) | 5-Fluorouracil IC50 (µM) | Oxaliplatin IC50 (µM) |
| MDA-MB-435 | Breast Cancer | 0.4 - 4 | ~2.5 | - | - |
| LNCaP | Prostate Cancer | 0.4 - 4 | - | - | - |
| HCT116 p53+/+ | Colon Cancer | 0.4 - 4 | - | ~5 | ~1 |
| HCT116 p53-/- | Colon Cancer | 0.4 - 4 | - | - | - |
| HT29 | Colon Cancer | 0.4 - 4 | - | ~50 | ~10 |
| HTOXAR3 | Oxaliplatin-Resistant Colon Cancer | - | - | - | >100 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data for Paclitaxel, 5-Fluorouracil, and Oxaliplatin are representative values from public databases and literature for comparison.
Synergistic Effects with Clinical Agents
A significant aspect of SC144's therapeutic potential lies in its ability to act synergistically with existing anticancer drugs.[3] This suggests that SC144 could be used in combination therapies to enhance efficacy and overcome drug resistance.
-
With 5-Fluorouracil and Oxaliplatin: In colorectal cancer HT29 cells, co-treatment with SC144 and either 5-fluorouracil or oxaliplatin resulted in a synergistic cytotoxic effect.[3] Notably, pretreatment with SC144 was more effective than oxaliplatin pretreatment in the oxaliplatin-resistant HTOXAR3 cell line.[3]
-
With Paclitaxel: The combination of SC144 and paclitaxel exhibited synergism in MDA-MB-435 breast cancer cells, leading to a schedule-dependent block in the cell cycle.[3] In a mouse xenograft model using MDA-MB-435 cells, the co-administration of SC144 and paclitaxel led to a dose-dependent delay in tumor growth.[3]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of anticancer agents like SC144.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
References
Cross-Validation of a Potent PTPN2/PTP1B Dual Inhibitor, "Anticancer Agent 144," in Diverse Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical activity of "Anticancer agent 144," a highly potent dual inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4][5][6][7] With reported IC50 values of less than 2.5 nM for both enzymes, this agent is a significant tool for cancer research.[1][2][3][4][5][6] This document summarizes key performance data from hypothetical independent laboratories to illustrate the expected cross-validation of its potent anticancer activities. We also detail the experimental protocols for robust validation and provide visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action
"this compound" functions by inhibiting PTPN2 and PTP1B, two key negative regulators of pro-inflammatory and anti-tumor signaling pathways.[8][9][10] PTPN2 and PTP1B are known to suppress the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for the cellular response to interferons, particularly interferon-gamma (IFNγ).[8][10][11][12] By inhibiting these phosphatases, "this compound" is expected to enhance IFNγ signaling, leading to increased anti-tumor immunity and sensitization of cancer cells to immune-mediated killing.[8][13][14][15]
Quantitative Data Summary
The following tables represent a summary of hypothetical, yet expected, quantitative data for "this compound" as might be generated by three independent laboratories. These tables are designed for easy comparison of the agent's biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50) of "this compound"
| Laboratory | PTPN2 IC50 (nM) | PTP1B IC50 (nM) |
| Lab A | 1.8 | 2.1 |
| Lab B | 2.0 | 2.4 |
| Lab C | 1.9 | 2.2 |
Table 2: Cellular Activity in B16F10 Mouse Melanoma Cells (72h Treatment)
| Laboratory | Treatment | Cell Viability (% of Control) | pSTAT1 (Y701) Induction (Fold Change) |
| Lab A | "this compound" (100 nM) | 95.2 | 1.2 |
| IFNγ (10 ng/mL) | 80.1 | 8.5 | |
| "this compound" + IFNγ | 55.4 | 15.2 | |
| Lab B | "this compound" (100 nM) | 94.8 | 1.3 |
| IFNγ (10 ng/mL) | 78.9 | 8.9 | |
| "this compound" + IFNγ | 53.9 | 16.1 | |
| Lab C | "this compound" (100 nM) | 96.0 | 1.1 |
| IFNγ (10 ng/mL) | 81.2 | 8.3 | |
| "this compound" + IFNγ | 56.1 | 14.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are the key protocols used to generate the data presented above.
Biochemical IC50 Determination
A mobility shift assay is a common method for determining the potency of PTPN2 and PTP1B inhibitors.[14]
-
Reagents : Recombinant human PTPN2 and PTP1B enzymes, a fluorescently labeled phosphopeptide substrate, and "this compound" at various concentrations.
-
Procedure :
-
The inhibitor is pre-incubated with the enzyme in assay buffer for 30 minutes at room temperature.
-
The phosphopeptide substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
The reaction is stopped, and the substrate and product are separated by electrophoresis.
-
The fluorescence of the substrate and product is measured to determine the extent of the reaction.
-
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Viability Assay
The effect of "this compound" on cancer cell viability, alone and in combination with IFNγ, is a key indicator of its potential therapeutic efficacy.
-
Cell Line : B16F10 mouse melanoma cells are commonly used as they are known to be sensitive to IFNγ-mediated growth inhibition.[15]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with "this compound" at the desired concentration, IFNγ, or a combination of both.
-
After 72 hours of incubation, a reagent such as CellTiter-Glo® is added to measure ATP levels, which correlate with cell viability.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control.
Western Blot for Phospho-STAT1 (pSTAT1)
Western blotting is used to measure the phosphorylation of STAT1, a key downstream effector in the IFNγ signaling pathway.
-
Cell Treatment and Lysis : B16F10 cells are treated as described for the viability assay. After a shorter incubation period (e.g., 30 minutes to 1 hour), the cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT1 (Y701) and total STAT1. A loading control such as β-actin is also probed.
-
Detection : The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : The band intensities are quantified, and the level of pSTAT1 is normalized to total STAT1 and the loading control. The results are expressed as a fold change relative to the untreated control.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating "this compound."
Caption: PTPN2/PTP1B Signaling Pathway Inhibition.
Caption: Cross-Validation Experimental Workflow.
Comparison with Alternatives
Several other dual PTPN2/PTP1B inhibitors are under investigation, with ABBV-CLS-484 (Osunprotafib) being a notable example currently in clinical trials.[16][17] Like "this compound," these inhibitors show promise in enhancing anti-tumor immunity by modulating the JAK-STAT pathway.[13] The key differentiating factors among these agents will likely be their pharmacokinetic properties, off-target effects, and overall safety profiles, which can only be determined through extensive pre-clinical and clinical studies. The high potency of "this compound" suggests it could be effective at lower concentrations, potentially reducing off-target toxicities. However, without direct comparative studies, this remains a hypothesis. The development of selective PTPN2 inhibitors and PROTAC degraders also represents an alternative strategy in this therapeutic space.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphatase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. PTP1B | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 7. Metabolismo | CymitQuimica [cymitquimica.com]
- 8. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protein Tyrosine Phosphatases: Mechanisms in Cancer [mdpi.com]
- 12. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Investigational Anticancer Agent 144: A Comprehensive Guide
For Immediate Implementation by Laboratory and Research Professionals
The proper handling and disposal of investigational anticancer agents are paramount to ensuring personnel safety and environmental protection. This document outlines the essential procedures for the safe management of Anticancer Agent 144, a cytotoxic compound currently under investigation. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals involved in its handling.
Antineoplastic agents, such as Agent 144, are classified as hazardous due to their potential carcinogenicity, teratogenicity, and genotoxicity.[1][2] Risk of exposure is dependent on the drug's concentration and the duration of handling.[2] Therefore, strict protocols for disposal are critical to mitigate these risks.
Waste Segregation and Disposal Pathways
All waste generated from the handling of this compound must be segregated at the point of generation into designated, clearly labeled containers.[3] Cross-contamination with other waste streams, such as regular municipal or biohazardous waste, must be strictly avoided.[3] The following table summarizes the waste categories and their corresponding disposal containers and methods.
| Waste Category | Description | Container Type | Disposal Method |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty vials, gloves, gowns, and absorbent pads.[1][4] | Yellow, puncture-proof, and leak-proof containers labeled "Chemotherapeutic Waste".[2][3] | Incineration at a permitted hazardous waste facility.[1][5] |
| Bulk Contaminated Waste | Unused or expired Agent 144, partially full vials, and materials from spill cleanups.[2] | Black, RCRA-regulated hazardous waste containers.[2] | Collection by Environmental Health & Safety (EH&S) for chemical waste disposal.[3] |
| Sharps Waste | Needles, syringes, and other sharp instruments contaminated with Agent 144.[4] | Yellow, puncture-resistant sharps containers specifically for chemotherapy waste.[2][4] | Incineration.[1] |
Note: Syringes must be empty of any visible residual drug to be disposed of in a sharps container.[2] Syringes containing any volume of the drug must be treated as bulk contaminated waste.[2]
Experimental Protocols: Spill Management
Immediate and appropriate response to a spill of this compound is critical to prevent exposure and environmental contamination. The following protocol outlines the steps for managing small and large spills.
Small Spill (Less than 5 mL) Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Restrict Access: Cordon off the affected area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a gown, two pairs of chemotherapy-grade gloves, and a mask.[4]
-
Containment: Use absorbent pads to gently cover the liquid spill. For powder spills, cover with a wet absorbent pad to prevent aerosolization.[6]
-
Cleaning: Clean the area with a detergent solution, followed by a thorough rinse with clean water.[4]
-
Disposal: All cleaning materials and contaminated PPE must be disposed of as bulk contaminated waste.[4]
-
Decontamination: Wash hands thoroughly with soap and water after removing PPE.[6]
Large Spill (Greater than 5 mL) Protocol:
-
Evacuate: Immediately evacuate the area.
-
Alert EH&S: Contact the designated Environmental Health & Safety emergency line.
-
Restrict Access: Prevent entry to the contaminated area.
-
Await Trained Responders: Only personnel with specialized training and appropriate respiratory protection should manage large spills.[4]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal procedures, the following diagrams illustrate the decision-making process and the overall workflow for waste management of this compound.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
Caption: Decision-Making Tree for Spill Response of this compound.
Personal Protective Equipment (PPE) Requirements
The consistent and correct use of PPE is the primary defense against exposure to this compound. The following table outlines the minimum PPE requirements for various handling procedures.
| Procedure | Required PPE |
| Routine Handling & Preparation | Solid-front protective gown, two pairs of chemotherapy-grade gloves (one under the cuff, one over), and safety goggles.[4][6] |
| Administration | Solid-front protective gown and two pairs of chemotherapy-grade gloves.[4] |
| Spill Cleanup (Small) | Solid-front protective gown, two pairs of chemotherapy-grade gloves, mask, and eye protection.[4] |
| Waste Handling & Transport | Solid-front protective gown and two pairs of chemotherapy-grade gloves. A respirator and eye protection should be used if there is a risk of splashes or spills.[6] |
All disposable PPE must be discarded as trace contaminated waste after use or immediately if contaminated.[6] Reusable PPE, such as goggles, must be decontaminated with a detergent solution and water after each use.[6]
By adhering to these rigorous safety and disposal protocols, research facilities can ensure a safe working environment and maintain compliance with federal and state regulations, thereby fostering a culture of safety and responsibility in the development of novel anticancer therapies.
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
